But-1-ene-4-boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
but-3-enylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2,6-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTULVNQGYJCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609980 | |
| Record name | But-3-en-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379669-72-4 | |
| Record name | But-3-en-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-1-ene-4-boronic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of But-1-ene-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of But-1-ene-4-boronic acid, a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document outlines detailed experimental protocols, presents key characterization data, and illustrates the synthetic and analytical workflows.
Introduction
This compound, also known as 3-butenylboronic acid, is an organoboron compound featuring a terminal alkene and a boronic acid functional group.[1] This unique combination allows for sequential or tandem reactions, making it a versatile reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and other carbon-carbon bond-forming transformations. Its utility is often enhanced by converting it to more stable derivatives, such as the pinacol ester, which is more amenable to purification and has a longer shelf life.[2]
Synthesis of this compound Pinacol Ester
Two primary synthetic routes are commonly employed for the preparation of this compound and its esters: the Grignard reaction and hydroboration. For stability and ease of handling, the synthesis of the pinacol ester is often preferred.
Method 1: Grignard Reaction
This method involves the reaction of a Grignard reagent, prepared from 4-bromo-1-butene, with a boronic ester, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacolborate).
Reaction Scheme:
Experimental Protocol:
-
Preparation of Grignard Reagent: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 4-bromo-1-butene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled to -78 °C (dry ice/acetone bath). A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equivalents) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound pinacol ester.[3][4][5]
Method 2: Hydroboration of 1,3-Butadiene
An alternative approach involves the catalytic hydroboration of 1,3-butadiene with pinacolborane (HBpin). This reaction typically requires a transition metal catalyst to control regioselectivity.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: A dry Schlenk tube is charged with a suitable catalyst (e.g., a rhodium or iridium complex) and pinacolborane (1.0 equivalent) under an inert atmosphere.
-
Addition of Diene: The tube is cooled, and 1,3-butadiene (1.1-1.5 equivalents) is condensed into the reaction vessel.
-
Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for the specified time (typically several hours), monitoring by GC-MS or TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by distillation or column chromatography to yield the desired product.[6][7][8]
Characterization of this compound and its Pinacol Ester
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound and its derivatives.
Table 1: NMR Spectroscopic Data for this compound Pinacol Ester
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 5.88 - 5.74 | m | =CH- | |
| 5.02 - 4.91 | m | =CH₂ | ||
| 2.13 | q | 7.5 | -CH₂-CH= | |
| 1.24 | s | -C(CH₃)₂ | ||
| 0.81 | t | 7.8 | -CH₂-B | |
| ¹³C NMR | 139.1 | =CH- | ||
| 114.2 | =CH₂ | |||
| 82.9 | -O-C(CH₃)₂ | |||
| 37.7 | -CH₂-CH= | |||
| 24.8 | -C(CH₃)₂ | |||
| Not observed | -CH₂-B | |||
| ¹¹B NMR | ~33-35 | br s | -B(OR)₂ |
Note: The carbon attached to boron is often not observed or is very broad in ¹³C NMR spectra due to quadrupolar relaxation.[9] The ¹¹B NMR chemical shift is a prediction based on typical values for alkylboronic esters.[4][10][11][12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound pinacol ester (C₁₀H₁₉BO₂), the expected molecular weight is approximately 182.16 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
-
M⁺: The molecular ion peak at m/z = 182.
-
[M - CH₃]⁺: Loss of a methyl group from the pinacol moiety, m/z = 167.
-
[M - C₄H₇]⁺: Loss of the butenyl group, m/z = 127.
-
[M - C₆H₁₀O₂]⁺: Loss of the pinacol group, leading to the butenylboron fragment.
-
Other fragments corresponding to the butenyl chain (e.g., m/z = 55, 41, 27).[1][14][15][16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3200 | Broad, Strong | O-H stretch (boronic acid) |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2960-2850 | Strong | C-H stretch (alkane) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1350 | Strong | B-O stretch |
| ~990 and 910 | Strong | =C-H bend (out-of-plane) |
For the pinacol ester, the broad O-H stretch will be absent and strong C-O stretching bands will appear in the 1300-1100 cm⁻¹ region.[17][18][19][20][21]
Characterization Workflow
The general workflow for the characterization of the synthesized this compound or its pinacol ester is as follows:
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound and its pinacol ester. The detailed protocols for the Grignard and hydroboration routes, along with the comprehensive characterization data, will serve as a valuable resource for researchers in organic synthesis and drug development. The versatile nature of this building block, coupled with the reliable synthetic and analytical methods described herein, facilitates its application in the creation of novel and complex molecular architectures.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. DSpace [qspace.library.queensu.ca]
- 7. Brown Hydroboration [organic-chemistry.org]
- 8. Brown Hydroboration | Chem-Station Int. Ed. [en.chem-station.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Page loading... [guidechem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. savemyexams.com [savemyexams.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to But-1-ene-4-boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of But-1-ene-4-boronic acid, a versatile building block in organic synthesis. The document details available experimental data, outlines synthetic and analytical protocols, and illustrates key chemical transformations. Due to the inherent instability of many boronic acids, this guide also addresses the properties and handling of its more stable pinacol ester derivative.
Physicochemical Properties
This compound is a white to off-white powder. As with many boronic acids, it may exist in equilibrium with its cyclic anhydride (boroxine) and may contain varying amounts of this anhydride. The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₉BO₂ | [1] |
| Molecular Weight | 99.92 g/mol | |
| CAS Number | 379669-72-4 | [1] |
| Melting Point | 84-90 °C | |
| Boiling Point | Not available (decomposes) | |
| Solubility | Soluble in many organic solvents. Boronic acids generally show high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[2] | |
| Polar Surface Area | 40.5 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (CH₂=CH-) in the range of δ 4.9-6.0 ppm. The allylic protons (-CH₂-C=) would likely appear around δ 2.1-2.4 ppm, and the methylene group adjacent to the boron atom (-CH₂-B) would be expected in the region of δ 0.8-1.5 ppm. The hydroxyl protons of the boronic acid group are typically broad and may exchange with deuterium in deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The vinyl carbons (CH₂=CH-) are expected in the downfield region (δ 114-140 ppm). The aliphatic carbons (-CH₂-CH₂-) would appear in the upfield region (δ 15-40 ppm). Of note, the carbon atom directly bonded to the boron atom is often difficult to observe or appears as a broad, low-intensity signal due to quadrupolar relaxation induced by the boron nucleus.[3]
-
¹¹B NMR: The boron-11 NMR spectrum is a useful tool for characterizing boronic acids and their derivatives. For tricoordinate boronic acids, a broad signal is typically observed in the range of δ 28-34 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretching of the boronic acid |
| ~3080 | =C-H stretching (vinyl) |
| ~2930 | -C-H stretching (aliphatic) |
| ~1640 | C=C stretching (alkene) |
| ~1420 | B-O stretching |
| ~1340 | in-plane O-H bending |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 99.9. Common fragmentation patterns would involve the loss of water (H₂O) and the butenyl group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of alkyl boronic acids is the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
Reaction Scheme:
Materials:
-
4-Bromo-1-butene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (e.g., 2 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 4-bromo-1-butene in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the magnesium has been consumed, cool the resulting Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF to the Grignard reagent, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of hydrochloric acid until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or chromatography.
Synthesis and Use of this compound pinacol ester
Due to the potential for dehydration and decomposition, this compound is often converted to its more stable pinacol ester for storage and use in certain reactions.
Esterification Protocol:
-
Dissolve this compound and an equimolar amount of pinacol in a suitable solvent such as diethyl ether or toluene.
-
Add a dehydrating agent, such as anhydrous magnesium sulfate, and stir the mixture at room temperature for 24 hours.[4]
-
Filter off the dehydrating agent and remove the solvent under reduced pressure.
-
The resulting this compound pinacol ester can be purified by distillation or chromatography.
Hydrolysis of the Pinacol Ester:
The boronic acid can be regenerated from the pinacol ester by hydrolysis.
-
Dissolve the this compound pinacol ester in a mixture of a suitable organic solvent (e.g., diethyl ether or THF) and water.
-
Add an acid catalyst (e.g., a catalytic amount of HCl).
-
Stir the mixture at room temperature until the hydrolysis is complete (can be monitored by TLC or GC).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over a drying agent, and remove the solvent to obtain the boronic acid.
A general procedure for the hydrolysis of pinacol boronic esters involves dissolving the ester in methanol, adding silica gel, and stirring at room temperature for 24 hours. After filtration and solvent evaporation, the crude boronic acid is purified by column chromatography.[5]
Chemical Reactivity and Applications
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of organic halides or triflates in the presence of a palladium catalyst and a base.
General Reaction Scheme:
This reaction allows for the introduction of the but-1-ene-4-yl group into a wide range of organic molecules, which is particularly useful in the synthesis of complex natural products and pharmaceutical compounds.
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
An In-depth Technical Guide to But-3-enylboronic Acid (CAS 379669-72-4) for Researchers and Drug Development Professionals
Introduction
But-3-enylboronic acid, registered under CAS number 379669-72-4, is a versatile organoboron compound that serves as a valuable building block in modern organic synthesis. Its unique chemical structure, featuring both a boronic acid moiety and a terminal alkene, makes it a key reactant in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the properties, suppliers, and synthetic applications of But-3-enylboronic acid, with a focus on its utility for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
But-3-enylboronic acid is a white to off-white solid at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 379669-72-4 | [1][3] |
| Molecular Formula | C₄H₉BO₂ | [1][3] |
| Molecular Weight | 99.92 g/mol | [1][2] |
| Synonyms | But-1-ene-4-boronic acid, 3-Butenylboronic acid | [3][] |
| Appearance | Powder | [1][2] |
| Melting Point | 84-90 °C | [1][2] |
| SMILES | C=CCCB(O)O | [1] |
| Storage Temperature | 2-8°C | [1][2] |
Key Synthetic Application: Suzuki-Miyaura Cross-Coupling
The primary application of But-3-enylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][5][6] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and natural products.[7] The general mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9]
General Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid
Disclaimer: This is a generalized protocol and may require optimization for specific substrates and scales.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (e.g., But-3-enylboronic acid) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Logical Workflow for Synthetic Application
The following diagram illustrates the general workflow for the application of But-3-enylboronic acid in a Suzuki-Miyaura cross-coupling reaction to generate a more complex molecule, which could be a precursor to a biologically active compound.
Caption: Synthetic workflow utilizing But-3-enylboronic acid.
Suppliers
But-3-enylboronic acid is commercially available from various chemical suppliers. Researchers can procure this compound from the following reputable sources, among others:
| Supplier | Purity | Catalog Number (Example) |
| Sigma-Aldrich | ≥95% | 687650 |
| ChemScene | ≥97% | CS-0175018 |
| Santa Cruz Biotechnology | - | sc-254425 |
| BOC Sciences | 95% | 379669-72-4 |
| AK Scientific, Inc. | 97% | X0762 |
Conclusion
But-3-enylboronic acid is a valuable and readily accessible reagent for organic synthesis, particularly for the construction of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. While specific biological activities of this compound itself have not been extensively reported, its utility as a synthetic intermediate in the preparation of complex molecules underscores its importance for the drug discovery and development pipeline. The information provided in this guide serves as a foundational resource for researchers looking to incorporate But-3-enylboronic acid into their synthetic strategies. Further exploration of its reactivity and the development of detailed, optimized protocols will undoubtedly expand its applications in medicinal chemistry and materials science.
References
- 1. But-3-enylboronic acid = 95 379669-72-4 [sigmaaldrich.com]
- 2. ブタ-3-エニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
But-3-enylboronic Acid: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of but-3-enylboronic acid, a valuable reagent in organic synthesis and a building block for various applications in medicinal chemistry and materials science. This document outlines its chemical identity, properties, and provides a generalized synthetic approach.
Chemical Identity and Nomenclature
IUPAC Name: But-3-enylboronic acid
Synonyms:
CAS Number: 379669-72-4[1]
But-3-enylboronic acid is an organoboron compound characterized by a four-carbon chain containing a terminal double bond and a boronic acid functional group. This unique structure, combining the reactivity of an alkene and a boronic acid, makes it a versatile tool in chemical synthesis.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative properties of but-3-enylboronic acid.
| Property | Value | Reference |
| Molecular Formula | C4H9BO2 | [1] |
| Molecular Weight | 99.92 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 84-90 °C | |
| Storage Temperature | 2-8°C | |
| Linear Formula | CH2=CHCH2CH2B(OH)2 | |
| InChI | 1S/C4H9BO2/c1-2-3-4-5(6)7/h2,6-7H,1,3-4H2 | |
| InChI Key | WHTULVNQGYJCSG-UHFFFAOYSA-N | |
| SMILES | C=CCCB(O)O |
Experimental Protocols: A Generalized Synthetic Approach
Detailed experimental protocols for the synthesis of but-3-enylboronic acid are specific to the chosen synthetic route and scale. However, a common and general method for the preparation of alkylboronic acids involves the hydroboration of a corresponding diene or the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.
For instance, a plausible, though not explicitly detailed in the provided search results, synthetic pathway for but-3-enylboronic acid could involve the reaction of a Grignard reagent derived from 4-bromo-1-butene with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. This is followed by acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid. The synthesis of boronic acids through the reaction of organometallic reagents (like Grignard or organolithium reagents) with borate esters is a well-established method in organic chemistry.[2]
It is crucial for researchers to consult peer-reviewed literature for specific, validated experimental procedures and to adapt them to their laboratory conditions, ensuring all safety precautions are taken.
Key Chemical Features and Reactivity
The chemical reactivity of but-3-enylboronic acid is dictated by its two primary functional groups: the boronic acid and the terminal alkene.
References
An In-depth Technical Guide to But-1-ene-4-boronic Acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of But-1-ene-4-boronic acid, a versatile reagent in organic synthesis with potential applications in medicinal chemistry. This document details its commercial availability, physicochemical properties, synthetic methodologies, and key applications, with a focus on its utility for researchers in drug discovery and development.
Commercial Availability
This compound and its more stable pinacol ester derivative are commercially available from a variety of suppliers. The pinacol ester is often preferred for its enhanced stability and ease of handling. Researchers can source these compounds from the suppliers listed below.
| Compound | CAS Number | Representative Suppliers | Available Purity/Forms |
| This compound | 379669-72-4 | Parchem, Sigma-Aldrich, Santa Cruz Biotechnology | ≥95% powder[1][2][3] |
| This compound pinacol ester | 331958-92-0 | BoronPharm, Apollo Scientific, Frontier Specialty Chemicals, Fisher Scientific | NLT 97%[4] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its pinacol ester is crucial for their effective use in experimental settings. The following table summarizes key properties.
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₄H₉BO₂ | C₁₀H₁₉BO₂ |
| Molecular Weight | 99.92 g/mol | 182.07 g/mol |
| Appearance | White to off-white powder | Colorless to pale yellow oil/solid |
| Melting Point | 84-90 °C[2] | Not widely reported |
| Boiling Point | Not available | Not widely reported |
| Solubility | Soluble in many organic solvents | Soluble in many organic solvents |
| Stability | Prone to dehydration to form boroxines; store under inert atmosphere | Generally more stable to air and moisture than the free boronic acid |
Experimental Protocols: Synthesis of this compound and its Pinacol Ester
While this compound and its pinacol ester are commercially available, researchers may need to synthesize them for various reasons, including cost-effectiveness for large-scale reactions or the need for specific isotopic labeling. The following are general, established methods for the synthesis of alkyl and alkenyl boronic esters, which can be adapted for this compound.
Synthesis of this compound Pinacol Ester via Hydroboration
This method involves the hydroboration of a terminal alkyne, followed by esterification. A common route to alkenylboronic esters is the hydroboration of a terminal alkyne with a boron-hydride reagent, followed by reaction with pinacol.
Reaction Scheme:
Caption: General scheme for hydroboration-esterification.
Detailed Protocol (Adapted from general procedures):
-
Hydroboration: To a solution of but-1-yne in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), is added a hydroborating agent such as catecholborane or 9-BBN. The reaction is typically stirred at room temperature or with gentle heating to ensure complete reaction.
-
Esterification: After the hydroboration is complete, pinacol is added to the reaction mixture. The mixture is stirred for several hours to allow for the transesterification to the pinacol boronate.
-
Work-up and Purification: The reaction is quenched, typically with water or a mild acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield the this compound pinacol ester.
Synthesis of this compound from the Pinacol Ester
The free boronic acid can be obtained from its pinacol ester by hydrolysis.
Reaction Scheme:
Caption: Hydrolysis of the pinacol ester to the boronic acid.
Detailed Protocol (Adapted from general procedures):
-
Hydrolysis: The this compound pinacol ester is dissolved in a suitable solvent mixture, such as THF/water or acetone/water. An acid catalyst (e.g., HCl) or a base (e.g., NaOH) is added to facilitate the hydrolysis. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude this compound can be purified by recrystallization or chromatography.
Applications in Organic Synthesis and Drug Development
This compound, as a member of the allylboronic acid family, is a valuable reagent in organic synthesis, particularly for the stereoselective formation of carbon-carbon bonds. While specific biological activity data for this compound is limited in the public domain, its chemical reactivity makes it a potentially useful building block in drug discovery.
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids and their esters are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds.[5][6] this compound can be used to introduce the but-3-enyl group into various organic molecules. Sigma-Aldrich notes its use as a reactant for Ag(I)-promoted Suzuki-Miyaura cross-couplings.
Reaction Workflow:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Stereoselective Synthesis of Homoallylic Amines
Allylboronic acids are known to react with imines and related compounds to produce homoallylic amines with high stereoselectivity.[7] This reaction is valuable for the synthesis of chiral building blocks for pharmaceuticals.
Signaling Pathway Analogy (Reaction Mechanism):
Caption: Simplified representation of the stereoselective addition of an allylboronic acid to an imine.
Potential in Drug Discovery
Boronic acids are a privileged structural motif in medicinal chemistry, with several FDA-approved drugs containing this functional group (e.g., bortezomib, ixazomib).[8] They are known to act as inhibitors of serine proteases and other enzymes by forming a reversible covalent bond with active site serine or threonine residues.[9]
While there is no specific publicly available information on this compound as a drug candidate, its structure suggests potential avenues for exploration:
-
Enzyme Inhibition: The boronic acid moiety can be incorporated into larger molecules designed to target the active sites of enzymes implicated in disease.
-
PROTACs and Molecular Glues: The butenyl chain could serve as a linker or part of a scaffold in the design of proteolysis-targeting chimeras (PROTACs) or molecular glues.
-
Bioorthogonal Chemistry: The terminal alkene offers a handle for further functionalization through reactions like olefin metathesis or click chemistry, allowing for its incorporation into larger biomolecules or for use in chemical biology studies.
Logical Relationship for Boronic Acid-Based Drug Design:
Caption: A logical workflow for utilizing this compound in a drug discovery program.
Conclusion
This compound and its pinacol ester are readily available and versatile reagents for organic synthesis. Their utility in Suzuki-Miyaura cross-coupling and stereoselective additions makes them valuable tools for the construction of complex organic molecules. While specific biological data for this compound is not yet widely reported, the known importance of the boronic acid functional group in medicinal chemistry suggests that this compound holds potential as a building block for the development of novel therapeutics. This guide provides a foundational resource for researchers looking to explore the chemistry and potential applications of this compound.
References
- 1. scbt.com [scbt.com]
- 2. ブタ-3-エニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. This compound pinacol ester | [frontierspecialtychemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
Stability and Storage of But-1-ene-4-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for But-1-ene-4-boronic acid. Drawing upon available data for this compound and the broader class of vinylboronic acids, this document outlines recommended storage, potential degradation pathways, and methodologies for stability assessment. This information is critical for ensuring the integrity of this compound in research and development applications.
Core Concepts in Boronic Acid Stability
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. While versatile in synthetic chemistry, their stability can be a concern. Vinylboronic acids, such as this compound, are known to be susceptible to several degradation pathways, including:
-
Oxidative Degradation: The carbon-boron bond can be cleaved in the presence of oxidizing agents, often leading to the formation of an alcohol. This is a significant degradation pathway for many boronic acids.
-
Protodeboronation (Hydrolysis): In the presence of water, particularly under acidic or basic conditions, the carbon-boron bond can be cleaved, replacing the boronic acid moiety with a hydrogen atom.
-
Polymerization: The vinyl group in this compound introduces the possibility of polymerization, especially under conditions of heat, light, or in the presence of radical initiators.
-
Trimerization to Boroxines: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimer known as a boroxine. This process is often reversible upon the addition of water.
Understanding these potential degradation routes is fundamental to establishing appropriate storage and handling procedures.
Recommended Storage Conditions
To maintain the purity and reactivity of this compound, proper storage is essential. The following conditions are recommended based on supplier information and the general properties of vinylboronic acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°C | Minimizes thermal degradation and potential polymerization. |
| Short-term: 2-8°C | Suitable for immediate or near-future use. | |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against oxidation and moisture-induced degradation. |
| Light | Store in the dark (amber vial) | Prevents potential light-induced degradation or polymerization of the vinyl group. |
| Container | Tightly sealed, appropriate for low-temperature storage | Prevents moisture ingress and sublimation. |
Experimental Protocols for Stability Assessment
A forced degradation study is a systematic way to evaluate the intrinsic stability of a drug substance by subjecting it to stress conditions that are more severe than accelerated stability testing. The following protocols are designed to identify the likely degradation products and pathways for this compound.
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Time Points: Sample the stressed solutions at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching: If necessary, neutralize the acidic or basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Specific Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C. |
| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature in the dark. |
| Thermal Degradation | Store the solid compound and the stock solution at 60°C in the dark. |
| Photostability | Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). |
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance in the presence of its degradation products.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Column: A C18 column with low silanol activity is recommended to minimize on-column hydrolysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹¹B NMR can be used to monitor the degradation of this compound and to identify the structure of its degradation products. Changes in the chemical shifts of the vinyl protons and the boron atom can provide valuable information about the degradation pathways.
Visualizing Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
Technical Guide: Safety and Handling of But-1-ene-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for But-1-ene-4-boronic acid (CAS: 379669-72-4). It is intended to be a technical resource for laboratory personnel and professionals in the field of drug development and scientific research.
Chemical and Physical Properties
This compound, also known as 3-Butenylboronic acid, is a member of the boronic acid class of compounds.[1][2][3] These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H9BO2 | [1][3][4][5] |
| Molecular Weight | 99.92 g/mol | [2][4][5] |
| Appearance | White to off-white solid/powder | [2][4] |
| Melting Point | 84-90 °C | [2][4] |
| Purity | ≥95% - ≥97% | [2][5][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties. The Globally Harmonized System (GHS) classification is provided below.
| Hazard Class | Hazard Statement | GHS Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | May cause respiratory irritation | H335[1] |
No specific quantitative toxicity data, such as LD50 or LC50 values, for this compound are readily available. However, based on the GHS classification, it should be handled with care to avoid exposure.
Experimental Protocols: Safe Handling and Storage
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[7][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[8]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize the inhalation of dust.[8][9] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator for organic vapors and particulates should be used.[8]
Handling Procedures
-
Avoid all personal contact, including inhalation of dust or vapors.[8][9]
-
Do not eat, drink, or smoke in the laboratory or areas where the chemical is handled.[8][9]
-
Wash hands thoroughly with soap and water after handling and before breaks.[8]
-
Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Use non-sparking tools and avoid creating dust.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[9]
-
Recommended storage temperatures range from 2-8°C for short-term storage to -20°C for long-term storage.[2][4][5]
-
Some sources suggest storing under an inert atmosphere, such as nitrogen.[5][10]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][11] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[9][11] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[9] |
Stability and Reactivity
While specific stability data for this compound is limited, boronic acids as a class can be sensitive to air and moisture and may be unstable under certain conditions. Incompatible materials for similar compounds include strong oxidizing agents and strong acids.[9]
Spill and Disposal Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[11] Use an inert absorbent material to contain the spill.[8] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[8][9]
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. Do not discharge into the environment.[7]
Logical Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.
Caption: Workflow for safe handling and emergency response.
References
- 1. This compound | C4H9BO2 | CID 20827003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. But-3-enylboronic acid = 95 379669-72-4 [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. 379669-72-4 this compound AKSci X0762 [aksci.com]
- 5. chemscene.com [chemscene.com]
- 6. 331958-92-0 Cas No. | this compound, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. laballey.com [laballey.com]
The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Boronic acids, a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, have emerged from relative obscurity to become a cornerstone of modern organic synthesis.[1][2][3] Their unique reactivity, stability, and low toxicity have made them invaluable tools for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1][2][4] This in-depth technical guide provides a comprehensive overview of boronic acids, detailing their synthesis, key reactions, and critical applications in drug discovery, with a focus on providing actionable data and experimental insights for researchers, scientists, and drug development professionals.
Core Concepts: Structure, Properties, and Synthesis
Boronic acids (R-B(OH)₂) possess a trigonal planar geometry around the boron atom, with an empty p-orbital that imparts Lewis acidity.[2] This acidity allows them to reversibly interact with Lewis bases, a property crucial for their role in catalysis and as protecting groups.[5] While generally stable and non-toxic, free boronic acids can be prone to dehydration, forming cyclic trimers known as boroxines.[6] To mitigate this and improve handling, they are often converted to more stable boronate esters, such as the widely used pinacol esters.[7][8]
The synthesis of boronic acids can be achieved through several robust methods, each with its own advantages and substrate scope.
Common Synthetic Routes to Boronic Acids:
| Method | Description | Typical Reagents | Key Advantages | Ref. |
| Reaction with Organometallics | The most common method involves the reaction of organolithium or Grignard reagents with borate esters, followed by hydrolysis. | Organolithium/Grignard reagents, Trimethyl borate | Wide substrate scope, well-established. | [6] |
| Miyaura Borylation | A palladium-catalyzed cross-coupling reaction of aryl halides or triflates with a diboron reagent. | Aryl halides/triflates, Bis(pinacolato)diboron, Palladium catalyst, Base | Excellent functional group tolerance. | [6] |
| Transmetallation | Reaction of an arylsilane or arylstannane with a boron trihalide, followed by hydrolysis. | Arylsilanes/stannanes, Boron tribromide | Alternative to organometallic precursors. | [6][9][10] |
| C-H Borylation | Direct, transition metal-catalyzed functionalization of C-H bonds with a boron source. | Arenes, Diboron reagents, Iridium or Rhodium catalyst | High atom economy, direct functionalization. | [11] |
Key Transformations in Organic Synthesis
The versatility of boronic acids is showcased in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
The Suzuki-Miyaura Coupling
The Nobel Prize-winning Suzuki-Miyaura coupling is arguably the most significant application of boronic acids. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoborane and an organohalide or triflate.[1][12] Its mild reaction conditions, broad functional group tolerance, and commercial availability of a vast array of boronic acids have made it a workhorse in academic and industrial laboratories.[13][14][15]
Below is a generalized workflow for a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and add water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-methylbiphenyl.
The Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling boronic acids with amines or alcohols.[16][17][18] A significant advantage of this reaction is that it can often be performed at room temperature and open to the air.[16][19]
Caption: A proposed catalytic cycle for the Chan-Lam coupling.
Experimental Protocol: Chan-Lam N-Arylation of Aniline with Phenylboronic Acid
-
Reaction Setup: In a flask, dissolve phenylboronic acid (1.0 mmol) and aniline (1.2 mmol) in dichloromethane (10 mL).
-
Catalyst and Base: Add copper(II) acetate (1.1 mmol) and pyridine (2.0 mmol).
-
Reaction: Stir the mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield diphenylamine.
The Petasis Reaction
The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[20][21] This multicomponent reaction is highly valuable for its ability to rapidly generate molecular complexity from simple starting materials.[22]
Caption: A simplified representation of the Petasis reaction mechanism.
Experimental Protocol: Petasis Reaction with Benzaldehyde, Piperidine, and Phenylboronic Acid
-
Reaction Setup: Combine benzaldehyde (1.0 mmol), piperidine (1.2 mmol), and phenylboronic acid (1.5 mmol) in dichloromethane (10 mL).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate (10 mL).
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by chromatography to obtain 1-(diphenylmethyl)piperidine.
Boronic Acids in Drug Discovery and Development
The unique properties of boronic acids have led to their incorporation into several FDA-approved drugs, where the boron atom often plays a crucial role in the mechanism of action.[4][11][23]
Bortezomib (Velcade®)
Bortezomib is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome.[24][25][26] By inhibiting the proteasome, bortezomib disrupts the degradation of pro-apoptotic factors, leading to programmed cell death in cancer cells.[27][28] It is primarily used in the treatment of multiple myeloma and mantle cell lymphoma.[24]
Caption: The mechanism of action of the proteasome inhibitor bortezomib.
Tavaborole (Kerydin®)
Tavaborole is an oxaborole antifungal agent used for the topical treatment of onychomycosis (fungal nail infection).[29][30] It functions by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.[29][30][31][32] This inhibition leads to the cessation of fungal cell growth and eventual cell death.[30][32]
Caption: The mechanism of action of the antifungal agent tavaborole.
Comparative Efficacy of Tavaborole in Clinical Trials:
| Endpoint | Tavaborole | Vehicle | Ref. |
| Complete Cure Rate (Study 1) | 6.5% | 0.5% | [30] |
| Complete Cure Rate (Study 2) | 9.1% | 1.5% | |
| Mycological Cure Rate (Study 1) | 31.1% | 7.2% | |
| Mycological Cure Rate (Study 2) | 35.9% | 12.2% |
Vaborbactam (in Vabomere®)
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor.[33][34] It is co-formulated with the carbapenem antibiotic meropenem to combat infections caused by carbapenem-resistant Enterobacteriaceae (CRE). Vaborbactam itself has no antibacterial activity but protects meropenem from degradation by serine β-lactamases, including the Klebsiella pneumoniae carbapenemase (KPC).[34][35][36]
Caption: Vaborbactam protects meropenem from degradation by β-lactamases.
Inhibition Constants (Kᵢ) of Vaborbactam against Various β-Lactamases:
| Enzyme | Kᵢ (μM) | Ref. |
| KPC-2 | 0.069 | [34] |
| CTX-M-15 | <0.06 | [34] |
| SHV-12 | <0.06 | [34] |
| AmpC | 0.022 - 0.18 | [33] |
Protecting Groups for Boronic Acids
In multistep synthesis, it is often necessary to protect the boronic acid moiety to prevent undesired reactions.[7] Several protecting groups have been developed for this purpose, with varying stabilities and deprotection conditions.[37]
Common Boronic Acid Protecting Groups:
| Protecting Group | Structure | Deprotection Conditions | Key Features | Ref. |
| Pinacol | Cyclic boronate ester | Acidic hydrolysis | Most common, stable to chromatography. | [8] |
| MIDA (N-methyliminodiacetic acid) | Tetracoordinate boronate | Mild basic hydrolysis (e.g., aq. NaHCO₃) | Very stable, orthogonal to many conditions. | [7][8][38] |
| DAN (1,8-diaminonaphthalene) | Tetracoordinate boronate | Acidic hydrolysis | Renders the boron unreactive in cross-couplings. | [7][38] |
| Trifluoroborate | R-BF₃K | Aqueous acid or base | Crystalline, air-stable salts. | [38] |
Conclusion
Boronic acids and their derivatives have transitioned from chemical curiosities to indispensable reagents in the modern synthetic chemist's toolkit. Their participation in robust and versatile reactions like the Suzuki-Miyaura, Chan-Lam, and Petasis couplings has revolutionized the construction of complex organic molecules.[1][3] Furthermore, their unique ability to interact with biological targets has been successfully leveraged in the development of novel therapeutics.[4][23] As research continues to uncover new catalytic systems and applications, the importance of boronic acids in both academic research and industrial drug development is poised to grow even further.
References
- 1. nbinno.com [nbinno.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. mdpi.com [mdpi.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Chan-Lam Coupling [organic-chemistry.org]
- 20. Petasis Reaction [organic-chemistry.org]
- 21. Petasis reaction - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bortezomib - Wikipedia [en.wikipedia.org]
- 26. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 27. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Tavaborole - Wikipedia [en.wikipedia.org]
- 31. medicine.com [medicine.com]
- 32. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Vaborbactam - Wikipedia [en.wikipedia.org]
- 35. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 36. youtube.com [youtube.com]
- 37. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 38. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for But-1-ene-4-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of but-1-ene-4-boronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds, specifically for the synthesis of allylarenes and related structures, which are valuable motifs in medicinal chemistry and materials science. This document details experimental protocols, quantitative data, and key mechanistic insights to facilitate the successful application of this versatile building block.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. This compound, as an allylboron species, serves as a nucleophilic partner in these reactions, coupling with a variety of organic halides and triflates. Due to the inherent stability challenges of some boronic acids, they are often used as their pinacol ester derivatives, which offer enhanced stability and handling properties.
The coupling of allylboron compounds can, in some cases, lead to regioisomeric products (α- and γ-substitution). However, with careful selection of ligands and reaction conditions, high regioselectivity can be achieved, making this a predictable and reliable synthetic method.
General Reaction Scheme
The general transformation involves the palladium-catalyzed reaction of an organohalide (or triflate) with this compound or its pinacol ester in the presence of a base.
Caption: General Suzuki-Miyaura cross-coupling of this compound.
Data Presentation: Reaction Parameters and Yields
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of allylboronates with various aryl halides. While specific data for this compound is limited in readily available literature, the data for closely related 3-substituted allylboronate pinacol esters provide a strong predictive framework for reaction outcomes.
Table 1: Ligand-Controlled Regiodivergent Suzuki-Miyaura Coupling of 3-Substituted Allylboronates with Aryl Halides [1]
| Entry | Aryl Halide | Ligand | Product (Regioisomer) | Yield (%) | α/γ Ratio |
| 1 | 4-Bromobenzonitrile | SPhos | Linear (α) | 95 | >98:2 |
| 2 | 4-Bromobenzonitrile | RuPhos | Branched (γ) | 85 | 2:98 |
| 3 | 1-Bromo-4-methoxybenzene | SPhos | Linear (α) | 92 | >98:2 |
| 4 | 1-Bromo-4-methoxybenzene | RuPhos | Branched (γ) | 88 | 3:97 |
| 5 | 2-Bromopyridine | SPhos | Linear (α) | 88 | >98:2 |
| 6 | 2-Bromopyridine | RuPhos | Branched (γ) | 78 | 4:96 |
| 7 | 3-Bromopyridine | SPhos | Linear (α) | 91 | >98:2 |
| 8 | 3-Bromopyridine | RuPhos | Branched (γ) | 81 | 3:97 |
Reaction Conditions: Aryl halide (1.0 equiv), allylboronate (1.5 equiv), [(allyl)PdCl]₂ (1-1.5 mol%), Ligand (4-6 mol%), K₃PO₄ (3.0 equiv), THF/H₂O (5:1), 40-70 °C, 12 h.
Experimental Protocols
The following are detailed experimental protocols adapted from literature for the Suzuki-Miyaura coupling of allylboronates. These can serve as a starting point for reactions with this compound or its pinacol ester.
Protocol 1: General Procedure for α-Selective Suzuki-Miyaura Coupling
This protocol is optimized for the formation of the linear (α) allylated arene product.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
[(allyl)PdCl]₂ (1.0 mol%)
-
SPhos (4.0 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound pinacol ester, [(allyl)PdCl]₂, SPhos, and K₃PO₄.
-
Add the anhydrous, degassed THF and degassed water to achieve a 5:1 solvent ratio.
-
Seal the flask and place it in a preheated oil bath at 40 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for γ-Selective Suzuki-Miyaura Coupling
This protocol is optimized for the formation of the branched (γ) allylated arene product.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
[(allyl)PdCl]₂ (1.5 mol%)
-
RuPhos (6.0 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed Acetonitrile (MeCN)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound pinacol ester, [(allyl)PdCl]₂, RuPhos, and K₃PO₄.
-
Add the anhydrous, degassed MeCN and degassed water to achieve a 5:1 solvent ratio.
-
Seal the flask and place it in a preheated oil bath at 70 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical experimental workflow for the Suzuki-Miyaura coupling of this compound is outlined below.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with But-1-ene-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of but-1-ene-4-boronic acid and its pinacol ester derivative with a range of organic halides. This versatile building block is a valuable tool in organic synthesis, particularly for the introduction of a homoallylic moiety, a common structural motif in biologically active molecules and natural products.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] this compound and its more stable pinacol ester counterpart are valuable reagents in these reactions, allowing for the facile synthesis of substituted homoallylic alcohols and other important structural motifs. The pinacol ester of this compound is often preferred due to its enhanced stability towards moisture and air, which allows for easier handling, purification, and a longer shelf life.[2]
The resulting homoallylic alcohol substructures are prevalent in a variety of natural products and pharmaceuticals, making this compound a key building block in drug discovery and development.[3][4]
General Reaction Scheme
The palladium-catalyzed cross-coupling of this compound pinacol ester with an aryl or heteroaryl halide proceeds via a well-established catalytic cycle to furnish the corresponding 4-aryl-but-1-ene product.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the palladium-catalyzed cross-coupling of an alkyl-substituted alkenylboronic acid pinacol ester with various aryl bromides. While this data is for a related substrate, it provides a strong starting point for optimizing reactions with this compound pinacol ester.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 100 | 12 | 82 |
| 3 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 100 | 12 | 78 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 100 | 12 | 75 |
| 5 | 2-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 100 | 12 | 65 |
| 6 | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DMF | 100 | 12 | 72 |
Data adapted from a study on a similar alkyl-substituted alkenylboronic acid pinacol ester and should be considered as a starting point for optimization.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point for the cross-coupling of this compound pinacol ester with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound pinacol ester, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of Pinacolyl Boronic Ester
In some synthetic routes, the free boronic acid is required. The following two-step protocol provides a mild method for the deprotection of pinacolyl boronic esters.[6]
Step 1: Formation of the Diethanolamine Adduct
-
Dissolve the this compound pinacol ester in a suitable solvent (e.g., THF).
-
Add diethanolamine (1.1 equiv) and stir the mixture at room temperature for 1-2 hours.
-
The diethanolamine adduct will precipitate from the solution.
-
Collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexane).
Step 2: Hydrolysis to the Boronic Acid
-
Suspend the diethanolamine adduct in a biphasic solvent system (e.g., ethyl acetate and 1 M HCl).
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free boronic acid.
Logical Relationships and Workflows
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a well-defined catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.
References
Application Notes and Protocols for But-1-ene-4-boronic Acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-1-ene-4-boronic acid, also known as 3-butenylboronic acid, is a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon (C-C) bonds. Its homoallylic nature provides a versatile four-carbon building block that can be incorporated into a wide range of organic molecules. The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for connecting sp2-hybridized carbon atoms, such as those in aryl and vinyl halides, with the sp3-hybridized carbon of the boronic acid. This reaction is widely employed in the pharmaceutical and agrochemical industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1][2]
This document provides detailed protocols and application notes for the use of this compound in Suzuki-Miyaura cross-coupling reactions, aimed at researchers and professionals in drug development and chemical synthesis.
Principle of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (in this case, this compound) and an organic halide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[3][4] The catalytic cycle, as illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Experimental Protocols
The following section outlines a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established procedures for the coupling of alkylboronic acids and should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound or its pinacol ester derivative
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water (if using aqueous conditions)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Chromatography equipment (for purification)
Protocol:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., 2-5 mol%), and ligand (if necessary, in a 1:2 to 1:4 Pd:ligand ratio).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and the base (2.0-3.0 equiv). If aqueous conditions are used, a degassed mixture of the organic solvent and water is added.
-
Reaction Execution: Seal the flask or vial and stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C) for the specified time (usually 1-24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4-aryl-but-1-ene product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of alkylboronic acids with aryl halides, which can serve as a starting point for optimizing reactions with this compound.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | n-Butylboronic acid neopentyl glycol ester | Pd₂(dba)₃ (2) | AntPhos (4) | TMSOK (1.4) | Toluene | 80 | 0.25 | 92 | [5] |
| 2 | 2-Bromonaphthalene | n-Butylboronic acid neopentyl glycol ester | Pd₂(dba)₃ (2) | AntPhos (4) | TMSOK (1.4) | Toluene | 80 | 0.33 | 94 | [5] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(II)-NaY zeolite (2.5) | - | Na₂CO₃ (4) | DMF/H₂O | RT | 1 | 95 | [6] |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(II)-NaY zeolite (2.5) | - | Na₂CO₃ (4) | DMF/H₂O | RT | 1 | 98 | [6] |
Note: The yields and conditions are specific to the cited literature and may vary for the coupling of this compound.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Palladium catalysts and their ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Bases such as potassium carbonate and cesium carbonate are irritants.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure should be conducted behind a blast shield.
Conclusion
This compound is a versatile building block for the synthesis of complex organic molecules through C-C bond formation. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its application. The protocols and data presented here serve as a guide for researchers to develop and optimize their synthetic strategies. Careful consideration of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these transformations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Applications of But-1-ene-4-boronic Acid in Medicinal Chemistry: A Synthetic and Conceptual Overview
For Researchers, Scientists, and Drug Development Professionals
Application Note
But-1-ene-4-boronic acid is a versatile bifunctional molecule that holds significant promise in medicinal chemistry, primarily as a valuable building block in the synthesis of complex organic molecules with potential therapeutic applications. Its chemical structure, featuring both a terminal alkene and a boronic acid moiety, allows for selective and sequential chemical transformations, making it an attractive starting material for the construction of diverse molecular scaffolds. While direct biological activity of this compound has not been extensively reported, its utility in the synthesis of bioactive compounds is noteworthy.
The primary application of this compound in medicinal chemistry lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This reaction enables the formation of carbon-carbon bonds between the butenyl chain of the boronic acid and various aryl, heteroaryl, or vinyl halides or triflates.[1][2][3] This capability is crucial for the assembly of novel chemical entities with tailored pharmacological profiles. The resulting butenyl-substituted aromatic or heteroaromatic compounds can serve as key intermediates in the synthesis of enzyme inhibitors, receptor antagonists, or other biologically active molecules.
Furthermore, the terminal alkene functionality of this compound can be further manipulated through various chemical reactions such as hydrogenation, epoxidation, or dihydroxylation, providing access to a wider range of structural diversity. This dual reactivity makes this compound a strategic component in the design of combinatorial libraries for high-throughput screening and lead optimization in drug discovery programs.
Another emerging application of boronic acids in medicinal chemistry is in the development of Positron Emission Tomography (PET) imaging agents.[4][5][6] Although a specific PET tracer derived from this compound is not yet documented, the general principle involves the radiolabeling of boronic acid precursors with isotopes like Fluorine-18. The resulting radiotracers can be used to visualize and quantify biological processes in vivo, aiding in disease diagnosis and the evaluation of drug efficacy.
Key Synthetic Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and is extensively used in the pharmaceutical industry.[1][2][3] The reaction typically involves the coupling of an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.[1][2][3]
Table 1: Quantitative Parameters for a Typical Suzuki-Miyaura Coupling Reaction
| Parameter | Typical Value/Range | Notes |
| Reactant Ratio (Boronic Acid:Halide) | 1.1 : 1 to 1.5 : 1 | An excess of the boronic acid is often used to ensure complete consumption of the halide. |
| Palladium Catalyst Loading | 1-5 mol% | Lower catalyst loading is preferred for cost-effectiveness and to minimize palladium contamination in the final product. |
| Ligand to Palladium Ratio | 1:1 to 4:1 | The choice of ligand is crucial for reaction efficiency and can influence the reaction rate and yield. |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2-3 equivalents | The base is necessary to activate the boronic acid for transmetalation. |
| Reaction Temperature | 80-120 °C | The optimal temperature depends on the reactivity of the coupling partners and the solvent used. |
| Reaction Time | 2-24 hours | Reaction progress is typically monitored by TLC or LC-MS. |
| Typical Yield | 70-95% | Yields can vary depending on the specific substrates and reaction conditions. |
| Product Purity (after purification) | >98% | Purification is typically achieved by column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure butenyl-substituted aryl compound.
Conceptual Signaling Pathway and Experimental Workflow
While this compound is not a known modulator of a specific signaling pathway, a molecule synthesized from it could be designed to target a key protein in a disease-relevant pathway. For instance, a butenyl-substituted heterocyclic compound could be designed as a kinase inhibitor.
Below is a conceptual diagram illustrating how a hypothetical drug, synthesized using this compound as a building block, could inhibit a generic kinase signaling pathway.
Caption: Conceptual Kinase Inhibition Pathway.
The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of a hypothetical kinase inhibitor derived from this compound.
References
- 1. Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human study of an 18F-labeled boramino acid: a new class of PET tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Synthesis of PET Radiotracers by Copper-mediated 18F-Fluorination of Organoborons: Importance of the Order of Addition and Competing Protodeborylation - PMC [pmc.ncbi.nlm.nih.gov]
But-1-ene-4-boronic Acid: A Versatile Alkylboronic Acid Building Block for Complex Molecule Synthesis
Introduction
But-1-ene-4-boronic acid is a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. As an alkylboronic acid, it offers a unique reactive handle for the introduction of a butenyl moiety through various cross-coupling reactions. Its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for the formation of carbon-carbon bonds, enabling the synthesis of intricate molecular architectures with high efficiency and selectivity.[1] This application note provides a detailed overview of the applications of this compound, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.
Key Applications
The primary application of this compound lies in its utility as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the formation of a C(sp³)–C(sp²) bond, connecting the butenyl group to various aryl, heteroaryl, or vinyl halides and triflates.[2][3] This capability is particularly significant in drug discovery, where the incorporation of specific alkyl chains can modulate the pharmacological properties of a molecule.[4][5][6]
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Bromides
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide. The conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (0.01-0.05 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-but-1-ene.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data
While specific data for this compound are not abundantly available in the public domain, the following table provides representative data for the Suzuki-Miyaura cross-coupling of alkylboronic acids with aryl halides, which can be used as a starting point for optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 18 | 78 |
| 4 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | THF/H₂O | 80 | 16 | 88 |
Note: The yields are indicative and will vary depending on the specific substrates and reaction conditions.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction with an alkylboronic acid involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.[7]
-
Transmetalation: The organic group from the boronic acid (in this case, the butenyl group) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product (R-R'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[7]
Application in Drug Discovery
The introduction of an unsaturated alkyl chain, such as the butenyl group, can be a key strategy in modifying the properties of a lead compound in drug discovery. This can influence factors like metabolic stability, receptor binding affinity, and pharmacokinetic profiles. The logical relationship of using boronic acids in this process is outlined below.
Caption: Logical workflow for using boronic acids in drug discovery.
Conclusion
This compound is a highly useful synthetic intermediate for the construction of complex molecules. Its participation in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the straightforward introduction of a butenyl moiety, a valuable structural motif in medicinal chemistry and materials science. The provided protocols and data serve as a guide for researchers to effectively utilize this building block in their synthetic endeavors. Further optimization of reaction conditions for specific substrates will likely lead to even broader applications of this versatile reagent.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: But-1-ene-4-boronic acid pinacol ester in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of But-1-ene-4-boronic acid pinacol ester, a versatile reagent in modern organic chemistry. The pinacol ester functional group offers enhanced stability and ease of handling compared to the corresponding boronic acid, making it a preferred building block in various synthetic transformations. This document outlines its primary applications in Suzuki-Miyaura cross-coupling and homoallylation reactions, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Suzuki-Miyaura Cross-Coupling Reactions
This compound pinacol ester is an effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C(sp²)-C(sp³) bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular frameworks from readily available starting materials. The butenyl moiety can be introduced onto various aromatic and heteroaromatic scaffolds, providing access to a diverse range of compounds with potential applications in medicinal chemistry and materials science.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound pinacol ester with various aryl bromides.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 16 | 78 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 12 | 88 |
| 5 | 3-Bromobenzonitrile | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 10 | 81 |
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromotoluene (1.0 mmol, 171 mg), this compound pinacol ester (1.2 mmol, 218 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon), add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the title compound.
Homoallylation of Carbonyl Compounds
This compound pinacol ester can be used as a precursor to a homoallyl nucleophile for the addition to aldehydes and ketones, yielding homoallylic alcohols. These structural motifs are prevalent in many natural products and biologically active molecules.
Caption: Conceptual steps in the homoallylation of a carbonyl compound.
The following table presents representative results for the homoallylation of various aldehydes using this compound pinacol ester.
| Entry | Aldehyde | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Sc(OTf)₃ (10 mol%) | CH₂Cl₂ | rt | 6 | 90 |
| 2 | 4-Chlorobenzaldehyde | TMSCl (1.2 equiv) | THF | 0 to rt | 8 | 85 |
| 3 | Cyclohexanecarboxaldehyde | InCl₃ (10 mol%) | CH₃CN | rt | 12 | 88 |
| 4 | Heptanal | BF₃·OEt₂ (1.1 equiv) | CH₂Cl₂ | -78 to rt | 4 | 93 |
| 5 | Cinnamaldehyde | TiCl₄ (1.1 equiv) | CH₂Cl₂ | -78 | 2 | 82 (1,2-addition) |
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of this compound pinacol ester (1.5 mmol, 273 mg) in anhydrous dichloromethane (5 mL).
-
Aldehyde Addition: Add benzaldehyde (1.0 mmol, 106 mg, 102 µL) to the solution.
-
Lewis Acid Addition: Cool the mixture to 0 °C and add scandium(III) triflate (0.1 mmol, 49.2 mg) in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired homoallylic alcohol.
Biological Relevance and Drug Development
The products derived from this compound pinacol ester, namely butenylated arenes and homoallylic alcohols, are valuable scaffolds in drug discovery. The butenyl side chain can serve as a handle for further functionalization or can be a key pharmacophoric element. Homoallylic alcohols are precursors to a wide array of more complex molecules, including polyketides and other natural products with known biological activities. The introduction of these motifs can influence the lipophilicity, metabolic stability, and binding affinity of drug candidates. While specific signaling pathways are highly dependent on the final molecular structure, the synthetic versatility of this compound pinacol ester makes it a valuable tool for generating compound libraries for high-throughput screening in various therapeutic areas. The development of novel bioactive compounds often relies on the efficient and modular synthesis of diverse chemical structures, a process greatly facilitated by reagents like this compound pinacol ester.
Chan-Lam Coupling with Alkyl Boronic Acids: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful copper-catalyzed cross-coupling method for the formation of carbon-heteroatom bonds.[1] Traditionally focused on the coupling of arylboronic acids, recent advancements have expanded its scope to include alkylboronic acids, providing a valuable tool for the synthesis of alkylated amines, ethers, and other functionalities crucial in medicinal chemistry. This reaction is particularly attractive due to its operational simplicity, broad functional group tolerance, and the use of an inexpensive and abundant copper catalyst.[2][3] Unlike many palladium-catalyzed cross-coupling reactions, Chan-Lam couplings can often be performed under mild conditions, open to the air, making them highly practical for discovery and process chemistry settings.[1]
The ability to utilize alkylboronic acids as coupling partners opens up new avenues for the introduction of diverse alkyl scaffolds into complex molecules, a key strategy in drug design and lead optimization. This methodology complements traditional N-alkylation methods, such as reductive amination and substitution reactions with alkyl halides, by offering a distinct reactivity profile and often milder reaction conditions.
Mechanism of Action
While the mechanism of the Chan-Lam coupling with arylboronic acids is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle involving transmetalation and reductive elimination, the pathway for alkylboronic acids is thought to involve radical intermediates.[2] Mechanistic studies suggest the formation of an aminyl radical from the amine substrate, which then reacts with the alkylboronic ester to generate an alkyl radical. This alkyl radical is subsequently trapped by a copper(II) species to form a high-valent copper(III) intermediate, which then undergoes reductive elimination to furnish the C-N bond and regenerate the active copper catalyst.[2][4] Oxygen from the air often serves as the terminal oxidant in the catalytic cycle.[2]
Applications in Drug Development
The Chan-Lam coupling with alkylboronic acids has emerged as a valuable strategy for the synthesis of pharmaceutical intermediates and for the late-stage functionalization of complex bioactive molecules. Its mild conditions and broad functional group tolerance allow for the introduction of alkyl groups into molecules bearing sensitive functionalities that might not be compatible with harsher, traditional alkylation methods.
A notable application is the synthesis of a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, a potential therapeutic for chronic pain.[2] In this synthesis, the Chan-Lam coupling was employed as the final step to install a key alkyl group, demonstrating the utility of this method in the construction of complex drug candidates.[2][5] The reaction's tolerance to various functional groups, including esters, acetals, nitriles, and aryl halides, makes it particularly suitable for the late-stage modification of drug scaffolds, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[4][6][7]
Data Presentation
The following tables summarize the scope of the Chan-Lam coupling with various alkylboronic esters and amine coupling partners, with representative yields.
Table 1: Coupling of Secondary Benzylic Boronic Esters with Anilines
| Entry | Alkyl Boronic Ester | Aniline | Product | Yield (%) |
| 1 | 1-Phenylethylboronic acid pinacol ester | Aniline | N-(1-Phenylethyl)aniline | 85 |
| 2 | 1-(4-Methoxyphenyl)ethylboronic acid pinacol ester | 4-Fluoroaniline | N-(1-(4-Methoxyphenyl)ethyl)-4-fluoroaniline | 78 |
| 3 | 1-(4-Chlorophenyl)ethylboronic acid pinacol ester | 3-Methoxyaniline | N-(1-(4-Chlorophenyl)ethyl)-3-methoxyaniline | 92 |
| 4 | 1-Phenylpropylboronic acid pinacol ester | 4-Toluidine | N-(1-Phenylpropyl)-4-methylaniline | 81 |
Data compiled from multiple sources.
Table 2: Coupling of Primary and Secondary Alkylboronic Esters with Aliphatic Amines
| Entry | Alkyl Boronic Ester | Amine | Product | Yield (%) |
| 1 | n-Butylboronic acid pinacol ester | Morpholine | 4-Butylmorpholine | 75 |
| 2 | Isobutylboronic acid pinacol ester | Piperidine | 1-Isobutylpiperidine | 68 |
| 3 | Cyclohexylboronic acid pinacol ester | Pyrrolidine | 1-Cyclohexylpyrrolidine | 82 |
| 4 | 2-Phenylethylboronic acid pinacol ester | Diethylamine | N,N-Diethyl-2-phenylethanamine | 79 |
Data compiled from multiple sources.
Experimental Protocols
General Protocol for Copper-Catalyzed N-Alkylation of Amines with Alkylboronic Esters
This protocol provides a general starting point for the Chan-Lam coupling of alkylboronic esters with amines. Optimization of the copper source, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Alkylboronic acid pinacol ester (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Copper(II) bromide (CuBr₂) (10 mol%)
-
N,O-bis(trimethylsilyl)acetamide (BSA) or other suitable ligand (10-20 mol%) (Optional)
-
Base (e.g., triethylamine, potassium carbonate) (2.0 equiv) (Optional, as some amines can act as the base)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Acetonitrile (MeCN))
-
Inert atmosphere (Nitrogen or Argon) is recommended for sensitive substrates, although many reactions proceed well open to air.
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the alkylboronic acid pinacol ester (1.0 equiv), the amine (1.2 - 2.0 equiv), copper(II) bromide (10 mol%), and ligand (if used).
-
If a base is required, add it to the reaction mixture.
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Seal the vial and stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine.
Mandatory Visualizations
Caption: Proposed radical mechanism for the Chan-Lam coupling of alkyl boronic esters.
Caption: General experimental workflow for the Chan-Lam N-alkylation reaction.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cu-Catalyzed Coupling of Aliphatic Amines with Alkylboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Enantioconvergent Cu-catalysed N-alkylation of aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Miyaura Borylation in Boronate Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the Miyaura borylation reaction, a cornerstone of modern organic synthesis for the preparation of boronate esters. This reaction is instrumental in the synthesis of pharmaceuticals and other complex organic molecules, primarily serving as a key step for subsequent Suzuki-Miyaura cross-coupling reactions.[1][2][3]
Introduction
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that enables the synthesis of boronate esters from aryl, vinyl, or alkyl halides and triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3][4] This method is favored for its mild reaction conditions, broad substrate scope, and excellent functional group tolerance, making it a more versatile alternative to traditional methods involving highly reactive organolithium or Grignard reagents.[1][4][5] The resulting boronate esters are stable, easily purified, and serve as crucial building blocks in a vast array of chemical transformations.[4]
Reaction Principle and Mechanism
The catalytic cycle of the Miyaura borylation reaction is generally understood to proceed through a series of well-defined steps involving a palladium catalyst.
A proposed catalytic cycle for the Miyaura borylation reaction is illustrated below:
Caption: Catalytic cycle of the Miyaura borylation reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The Pd(II) complex reacts with the diboron reagent in the presence of a base. The base, typically potassium acetate (KOAc) or potassium phenoxide (KOPh), is crucial for activating the diboron reagent or the palladium complex to facilitate the exchange of the halide for a boryl group.[1][4]
-
Reductive Elimination: The resulting organopalladium(II) boronate complex undergoes reductive elimination to yield the desired boronate ester (Ar-Bpin) and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.
Application and Substrate Scope
The Miyaura borylation reaction exhibits a broad substrate scope, tolerating a wide variety of functional groups on the aryl or vinyl halide, including esters, ketones, nitriles, and nitro groups.[1][5][6] This versatility makes it an invaluable tool in the synthesis of complex molecules.
Table 1: Representative Substrate Scope and Yields for Miyaura Borylation
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 8 | 85 |
| 2 | 4-Iodoanisole | PdCl₂(dppf) (3) | KOAc | DMSO | 80 | 2 | 98 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 6 | 90 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 16 | 89 |
| 5 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 18 | 91 |
| 6 | 2-Bromopyridine | PdCl₂(dppf) (3) | KOAc | Dioxane | 100 | 12 | 75 |
| 7 | 4-Chlorotoluene | Pd(dba)₂/PCy₃ (1.5) | KOAc | Dioxane | 80 | 16 | 78 |
| 8 | 1-Bromo-3,5-difluorobenzene | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 2 | 95 |
Yields are isolated yields and are representative examples from the literature. Actual yields may vary depending on specific reaction conditions and substrate.
Experimental Protocols
A general experimental workflow for a Miyaura borylation reaction is depicted below:
Caption: General experimental workflow for Miyaura borylation.
Protocol 1: General Procedure for the Synthesis of Aryl Pinacol Boronates from Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Potassium acetate (KOAc), anhydrous (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.03 mmol, 3 mol%)
-
1,4-Dioxane, anhydrous (5 mL)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.03 mmol) to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) or by recrystallization to afford the desired aryl pinacol boronate.
Protocol 2: Microwave-Assisted Miyaura Borylation
Microwave irradiation can significantly reduce reaction times.[7]
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (0.6 mmol, 1.2 equiv)
-
Potassium acetate (KOAc) (0.75 mmol, 1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.015 mmol, 3 mol%)
-
Dimethylformamide (DMF), anhydrous (2 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine the aryl halide (0.5 mmol), bis(pinacolato)diboron (0.6 mmol), potassium acetate (0.75 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.015 mmol).
-
Add anhydrous DMF (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes). The optimal conditions should be determined for each substrate.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Troubleshooting and Considerations
-
Low Yields: Incomplete reaction can be due to catalyst deactivation, insufficient degassing, or impure reagents. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Increasing the catalyst loading or trying a different ligand/catalyst system may also improve yields.
-
Side Reactions: A common side reaction is the Suzuki-Miyaura homocoupling of the newly formed boronate ester with the starting aryl halide. Using a milder base like KOAc can help to minimize this.[1]
-
Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. For less reactive halides like chlorides, more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands like XPhos or SPhos) and stronger bases may be necessary.[8][9]
-
Purification: The pinacol boronate esters are generally stable to silica gel chromatography. However, prolonged exposure to silica gel can sometimes lead to hydrolysis. It is advisable to perform the chromatography relatively quickly.
Conclusion
The Miyaura borylation reaction is a powerful and versatile method for the synthesis of boronate esters, which are indispensable intermediates in modern organic chemistry. The provided protocols offer a starting point for researchers to apply this important transformation in their own synthetic endeavors. Careful optimization of reaction conditions will ensure high yields and purity of the desired products, paving the way for the efficient construction of complex molecular architectures.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]
- 9. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis Using Chiral Boronic Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral boronic esters are increasingly recognized as pivotal building blocks in modern asymmetric synthesis. Their stability, ease of handling, and the stereospecificity with which the carbon-boron bond can be transformed into a vast array of functional groups—including amines, halides, arenes, and alkynes—render them invaluable in the construction of complex chiral molecules.[1][2][3] This versatility has established them as critical intermediates in medicinal chemistry and drug discovery, exemplified by the synthesis of the proteasome inhibitor Bortezomib.[4] These application notes provide an overview of key asymmetric methods for synthesizing chiral boronic esters and detailed protocols for their application.
Matteson Homologation for Asymmetric Chain Extension
The Matteson homologation is a powerful and highly stereoselective method for the one-carbon extension of a boronic ester. This reaction utilizes a chiral auxiliary on the boronic ester to direct the stereochemical outcome of the homologation, enabling the iterative construction of stereocenters with remarkable precision. Diastereomeric ratios exceeding 1000:1 can be achieved, making it a cornerstone of stereocontrolled synthesis.[4]
Logical Workflow for Matteson Homologation:
Caption: Workflow of the Matteson Homologation reaction.
Experimental Protocol: Asymmetric Homologation of a Pinanediol Boronic Ester
This protocol is a representative example of a Matteson homologation reaction.
Materials:
-
(1S,2S,3R,5S)-Pinanediol boronic ester of desired substrate
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Diisopropylamine (anhydrous)
-
Zinc chloride (ZnCl₂) (anhydrous, e.g., 1.0 M solution in THF)
-
Grignard reagent (e.g., MeMgBr)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-neck round-bottom flask under an argon atmosphere, cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C. Add n-BuLi (1.05 eq) dropwise, and stir the solution at -78 °C for 30 minutes.
-
Formation of Dichloromethyllithium (LiCHCl₂): To the freshly prepared LDA solution at -78 °C, add a solution of the pinanediol boronic ester (1.0 eq) in anhydrous THF. Then, add anhydrous dichloromethane (1.5 eq) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
1,2-Migration: To the reaction mixture, add a solution of anhydrous ZnCl₂ (1.2 eq) in THF. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Nucleophilic Displacement: Cool the mixture to -78 °C and add the Grignard reagent (e.g., MeMgBr, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired homologated boronic ester.
Data Presentation: Matteson Homologation
| Substrate (R in R-B(pinanediol)) | Nucleophile (Nu) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| n-Butyl | MeMgBr | >99:1 | 85 | |
| Isobutyl | PhMgBr | >99:1 | 82 | |
| Benzyl | EtMgBr | 98:2 | 88 | |
| Phenyl | n-BuMgBr | 95:5 | 75 |
Catalytic Asymmetric Hydroboration of Alkenes
Catalytic asymmetric hydroboration (CAHB) is a highly efficient method for the synthesis of chiral boronic esters from prochiral alkenes. This reaction typically employs a rhodium or iridium catalyst with a chiral ligand to control the enantioselectivity of the boron addition. The use of directing groups on the substrate can further enhance regioselectivity and stereocontrol.
Experimental Workflow for Directed CAHB:
Caption: General workflow for catalytic asymmetric hydroboration.
Experimental Protocol: Oxime-Directed Catalytic Asymmetric Hydroboration
This protocol is a representative example of a directed CAHB reaction to form a chiral tertiary boronic ester.[5]
Materials:
-
β,γ-Unsaturated oxime ether substrate
-
[Rh(cod)₂]BF₄
-
Chiral phosphoramidite ligand
-
Pinacolborane (pinBH)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(cod)₂]BF₄ (1-2 mol%) and the chiral phosphoramidite ligand (1.1-2.2 mol%) in the anhydrous solvent. Stir the solution at room temperature for 30 minutes to pre-form the active catalyst.
-
Reaction Setup: In a separate flame-dried flask, dissolve the β,γ-unsaturated oxime ether substrate (1.0 eq) in the anhydrous solvent.
-
Hydroboration: To the substrate solution, add the pre-formed catalyst solution followed by the dropwise addition of pinacolborane (1.2-1.5 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up and Purification: Upon completion, quench the reaction with a few drops of methanol. Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the chiral tertiary boronic ester.
Data Presentation: Catalytic Asymmetric Hydroboration
| Alkene Substrate | Directing Group | Catalyst/Ligand | Enantiomeric Ratio (er) | Yield (%) | Reference |
| 1,1-disubstituted alkene | Oxime ether | [Rh(cod)₂]BF₄ / Chiral Phosphoramidite | 96:4 | 87 | [5] |
| Trisubstituted alkene | Oxime ether | [Rh(cod)₂]BF₄ / Chiral Phosphoramidite | 95:5 | 81 | [5] |
| Allylic phosphonate | Phosphonate | [Rh(nbd)₂]BF₄ / TADDOL-derived phosphite | 99:1 | 82 | [6] |
Asymmetric Conjugate Addition of Boron Nucleophiles
The enantioselective conjugate addition of organoboron reagents to α,β-unsaturated compounds is a powerful method for creating stereogenic centers. This can be achieved through the use of chiral catalysts that activate the Michael acceptor and control the facial selectivity of the nucleophilic attack by the boron species.
Signaling Pathway for Chiral Brønsted Acid Catalyzed Conjugate Addition:
Caption: Proposed pathway for chiral Brønsted acid catalysis.
Experimental Protocol: Enantioselective Conjugate Addition to an Enone
This protocol is a representative example of a chiral Brønsted acid-catalyzed conjugate addition of a boronic acid to an enone.
Materials:
-
α,β-Unsaturated ketone (enone)
-
Aryl or alkenylboronic acid
-
Chiral BINOL-derived catalyst (e.g., (R)-3,3'-I₂-BINOL)
-
Anhydrous solvent (e.g., toluene or CH₂Cl₂)
-
Molecular sieves (e.g., 4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube containing activated 4 Å molecular sieves, add the chiral BINOL-derived catalyst (5-10 mol%).
-
Addition of Reagents: Add the enone (1.0 eq) and the boronic acid (1.5 eq) to the Schlenk tube.
-
Initiation of Reaction: Add the anhydrous solvent via syringe and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR until completion (typically 24-48 hours).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the chiral β-boryl ketone.
Data Presentation: Enantioselective Conjugate Addition
| Enone Substrate | Boronic Acid | Catalyst | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Cyclohexenone | Phenylboronic acid | O-monoacyltartaric acid | 90 | 85 | [7] |
| Chalcone | Vinylboronic acid | (R)-3,3'-I₂-BINOL | 95 | 92 | [8] |
| Indole-appended enone | Alkenylboronic acid | 3,3'-bis(pentafluorophenyl)-BINOL | >99 | 95 | [4] |
Disclaimer: The provided protocols are intended as representative examples and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should always be taken when handling the listed reagents.
References
- 1. Enantioselective conjugate addition of alkenylboronic acids to indole-appended enones. | Semantic Scholar [semanticscholar.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Enantioselective conjugate addition of alkenylboronic acids to indole-appended enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates [organic-chemistry.org]
- 6. Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective conjugate addition of boronic acids to enones catalyzed by O-monoacyltartaric acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes: But-1-ene-4-boronic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-1-ene-4-boronic acid and its pinacol ester derivative are versatile reagents in organic synthesis, primarily utilized for the introduction of a but-1-en-4-yl moiety into target molecules. This functional group can serve as a valuable pharmacophore or a synthetic handle for further elaboration in the development of active pharmaceutical ingredients (APIs). A significant application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2] This method is widely employed for its mild reaction conditions and tolerance of a broad range of functional groups.[3][4]
These application notes provide a detailed overview and protocol for the use of this compound pinacol ester in the synthesis of a key pharmaceutical intermediate, specifically a substituted pyrazolopyrimidine. This heterocyclic core is found in numerous kinase inhibitors, such as Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[5][6][7] The butenyl group can be a crucial element for covalent binding to the kinase or for establishing important hydrophobic interactions within the active site.
Core Application: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds
The Suzuki-Miyaura coupling reaction is a robust method for creating C-C bonds between an organoboron compound and an organic halide.[3] In the context of pharmaceutical intermediate synthesis, this compound pinacol ester can be coupled with a halogenated heterocyclic core, such as a brominated pyrazolopyrimidine, to yield the desired butenylated intermediate. This intermediate is a critical building block for the synthesis of targeted covalent inhibitors that irreversibly bind to their target protein.
Signaling Pathway Relevance: Bruton's Tyrosine Kinase (BTK)
The pyrazolopyrimidine scaffold is a key component of Ibrutinib, an inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. In certain B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia, this pathway is constitutively active, driving cancer cell growth. Ibrutinib covalently binds to a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition of its kinase activity. The introduction of a reactive moiety, for which the butenyl group can be a precursor, is a key strategy for designing such targeted covalent inhibitors.
Experimental Protocols
Synthesis of 3-(But-1-en-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol describes a representative Suzuki-Miyaura coupling reaction between 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and this compound pinacol ester.
Materials:
-
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
This compound pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), this compound pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask.
-
To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90-100 °C and stir vigorously under the inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-(but-1-en-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound pinacol ester with various heterocyclic halides. Yields are representative and may vary depending on the specific substrate and reaction scale.
| Entry | Heterocyclic Halide | Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 95 | 14 | 75-85 |
| 2 | 5-Bromo-1H-pyrazole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DME/H₂O (3:1) | 90 | 12 | 80-90 |
| 3 | 2-Chloropyrimidine | XPhos Pd G2 (2) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 16 | 70-80 |
| 4 | 4-Iodo-1-methyl-1H-imidazole | Pd(OAc)₂/SPhos (2) | K₂CO₃ (2.5) | Acetonitrile/H₂O (4:1) | 85 | 18 | 65-75 |
Conclusion
This compound is a valuable building block for the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors. The Suzuki-Miyaura coupling provides an efficient and versatile method for incorporating the butenyl moiety into complex heterocyclic scaffolds. The protocols and data presented herein offer a solid foundation for researchers in drug discovery and development to utilize this reagent in their synthetic strategies. The ability to introduce a functionalizable alkene provides a pathway to novel covalent inhibitors and other targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with But-1-ene-4-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving But-1-ene-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the initial checks I should perform?
A1: When encountering low yields, a systematic check of the fundamental reaction components and conditions is the first step.
-
Reagent Quality:
-
This compound Stability: Alkenylboronic acids can be susceptible to degradation.[1] Consider using a fresh batch or verifying the purity of your existing stock. Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway.[2]
-
Aryl/Vinyl Halide Purity: Ensure the halide coupling partner is pure and free of contaminants that could inhibit the catalyst.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[3] Use fresh or properly stored catalyst and ligand. Consider using a more robust pre-catalyst.
-
-
Reaction Atmosphere:
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[3] Ensure the reaction is set up under a properly maintained inert atmosphere (Argon or Nitrogen).
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
-
Base and Solvent:
-
Base Quality and Choice: The base is crucial for the activation of the boronic acid.[4] Ensure the base is anhydrous (if required by the protocol) and finely powdered for optimal reactivity. The choice of base can significantly impact the reaction outcome.[4]
-
Solvent Purity: Use high-purity, dry solvents, as water content can contribute to protodeboronation.[3]
-
Q2: I suspect protodeboronation of my this compound is a major issue. How can I mitigate this side reaction?
A2: Protodeboronation is a significant challenge with some boronic acids, leading to the formation of but-1-ene and a reduction in the desired product.[2]
-
Use of a More Stable Boronic Acid Derivative: Convert this compound to a more stable form, such as a pinacol ester or a trifluoroborate salt. These derivatives are generally more resistant to protodeboronation and release the active boronic acid species slowly during the reaction.[1]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[3] Employing anhydrous conditions with a suitable base can minimize this side reaction.
-
Choice of Base: Milder bases, such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), may be less prone to inducing protodeboronation compared to strong bases like sodium hydroxide (NaOH).[4]
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic acid to conditions that favor protodeboronation.
Q3: Homocoupling of this compound is a significant byproduct. What are the causes and how can I prevent it?
A3: Homocoupling results in the formation of 1,5-hexadiene, consuming the boronic acid and reducing the yield of the desired cross-coupled product.
-
Oxygen Contamination: The primary cause of homocoupling is often the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors the coupling of two boronic acid molecules.[3] Rigorous degassing of solvents and maintaining a strict inert atmosphere are crucial.
-
Palladium Pre-catalyst Choice: Using a Pd(0) source (e.g., Pd₂(dba)₃) directly can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which can initiate homocoupling before the main catalytic cycle begins.
-
Reaction Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes favor the cross-coupling reaction over homocoupling.
Q4: I am observing the formation of an isomerized product. What could be the cause?
A4: With alkenylboronic acids, isomerization of the double bond (e.g., Z to E) can occur. This is often influenced by the choice of palladium catalyst and ligand.[5] The specific geometry of the this compound may be susceptible to such changes under certain catalytic conditions. Experimenting with different phosphine ligands can sometimes minimize this side reaction.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: A stepwise guide to troubleshooting low yields.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the effect of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions. While specific data for this compound is limited, these tables provide a general guide based on trends observed for similar alkenyl and arylboronic acids.
Table 1: Comparison of Palladium Catalysts
| Catalyst System | Coupling Partner Example | Solvent | Base | Temp (°C) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | Aryl Bromide | Toluene/H₂O | Na₂CO₃ | 85 | 70-95 | [1] |
| Pd(dppf)Cl₂ | Aryl Bromide | Dioxane/H₂O | K₂CO₃ | 80 | 85-98 | [6] |
| Pd(OAc)₂ / SPhos | Aryl Chloride | Toluene | K₃PO₄ | 100 | 80-99 | [5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Vinyl Halide | Dioxane | CsF | RT | 85-95 | [7] |
Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Comparison of Bases
| Base | Coupling Partner Example | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| K₂CO₃ | Aryl Bromide | Pd(dppf)Cl₂ | Dioxane/H₂O | 80 | 95 | [6] |
| K₃PO₄ | Aryl Chloride | Pd(OAc)₂ / SPhos | Toluene | 100 | 98 | [5] |
| Cs₂CO₃ | Aryl Bromide | Pd(PPh₃)₄ | THF/H₂O | 65 | 92 | [4] |
| NaOH | Aryl Bromide | Pd(PPh₃)₄ | Toluene/H₂O | 85 | 88 | [4] |
The choice of base can significantly influence the rate of protodeboronation.
Table 3: Comparison of Solvents
| Solvent System | Coupling Partner Example | Catalyst | Base | Temp (°C) | Yield (%) | Reference(s) |
| Toluene/H₂O | Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | 85 | 90 | [1] |
| Dioxane/H₂O | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | 80 | 95 | [6] |
| THF/H₂O | Aryl Bromide | Pd(PPh₃)₄ | Cs₂CO₃ | 65 | 92 | [4] |
| DMF | Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | 110 | 85 | [5] |
Anhydrous solvents may be preferred to minimize protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 equiv), this compound (1.2 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound pinacol ester
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Drying: Add a drying agent such as anhydrous magnesium sulfate to remove any water formed during the reaction.
-
Stirring: Stir the mixture at room temperature for 2-4 hours.
-
Filtration and Concentration: Filter off the drying agent and wash with a small amount of the solvent. Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
Purification: The crude product can often be used directly in the Suzuki coupling reaction or purified by column chromatography if necessary.
Mandatory Visualization
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Common Side Reactions of this compound
Caption: Major side reactions leading to low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing But-1-ene-4-boronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving But-1-ene-4-boronic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the coupling of this compound, providing potential causes and recommended solutions.
Issue 1: Low to No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. For challenging couplings, screening different phosphine ligands can be beneficial.[2] |
| Oxygen Contamination | The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][3] It is crucial to properly degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][4][5] |
| Reagent Instability | This compound, like other boronic acids, can be susceptible to degradation over time.[1] Store at -20°C as recommended.[6] Consider using the corresponding pinacol ester, which may offer greater stability.[7][8] |
| Suboptimal Base or Solvent | The choice of base and solvent is critical and often interdependent.[1][9] The base must be strong enough to facilitate transmetalation without causing degradation of starting materials or products.[1] A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O) is recommended.[3][9] |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed efficiently. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[3][5] |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[1][10] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Suboptimal Base/Solvent System | The reaction conditions may favor side reactions like protodeboronation (loss of the boronic acid group).[7][8] Screening different bases and solvents is recommended.[3] For boronic acids prone to decomposition, using a "slow-release" strategy with a masked boronate ester can minimize side reactions.[8] |
| Prolonged Reaction Time | Extended heating can increase the likelihood of protodeboronation.[3] Monitor the reaction progress closely by TLC, GC, or LC-MS and work up the reaction as soon as the starting material is consumed.[3] |
| Excess Palladium Catalyst | While sufficient catalyst is necessary, excessively high loadings can sometimes promote side reactions. Optimize the catalyst loading, typically between 0.5-5 mol%. |
Frequently Asked Questions (FAQs)
Q1: What is the first thing to check if my Suzuki coupling with this compound fails?
A1: When a Suzuki coupling fails, begin by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active.[1]
-
Inert Atmosphere: Oxygen contamination is a common cause of failure.[1][4]
-
Reagent Purity: Verify the purity and stability of your this compound and coupling partner.[1]
-
Base and Solvent Choice: The selection of base and solvent is critical for the success of the reaction.[1][9]
Q2: Should I use this compound or its pinacol ester?
A2: Boronic esters, such as the pinacol ester, generally exhibit greater chemical stability than their corresponding boronic acids.[7] If you are experiencing issues with decomposition or side reactions like protodeboronation with the boronic acid, switching to the pinacol ester may improve your results.[7][8] However, boronic acids can sometimes be more reactive.[7]
Q3: What are the best storage conditions for this compound?
A3: It is recommended to store this compound at -20°C to maintain its stability.[6]
Q4: What role does the base play in the coupling reaction?
A4: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[9] The choice of base can significantly impact the reaction rate and yield.[9]
Q5: How can I minimize the homocoupling of this compound?
A5: Homocoupling is often caused by the presence of oxygen, which can oxidize the palladium catalyst and promote the coupling of two boronic acid molecules.[1][10] To minimize this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing your solvents and using an inert atmosphere (e.g., Argon or Nitrogen).[1][3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[5]
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 65 |
| 2 | Pd(OAc)₂ (2) | PPh₃ | K₃PO₄ | Toluene/H₂O | 90 | 78 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 5 | XPhos Pd G3 (1) | - | K₃PO₄ | Dioxane/H₂O | 80 | 95 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for a low-yielding Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. axel.as-1.co.jp [axel.as-1.co.jp]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of But-1-ene-4-boronic Acid Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of but-1-ene-4-boronic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and similar alkyl boronic acids include:
-
Recrystallization: Effective for obtaining high-purity crystalline material.[1]
-
Column Chromatography: Useful for separating the boronic acid from impurities with different polarities. Both normal-phase (silica gel, alumina) and reversed-phase chromatography can be employed.[1]
-
Acid-Base Extraction: This method leverages the acidic nature of the boronic acid to separate it from neutral or basic impurities.
-
Derivatization: Conversion to a more stable and easily purified derivative, such as a pinacol ester or a diethanolamine adduct, followed by hydrolysis to regenerate the pure boronic acid.
Q2: My this compound is an oil and won't crystallize. What should I do?
A2: If your product is an oil, recrystallization will not be a suitable purification method.[1] In this case, consider the following alternatives:
-
Column Chromatography: This is the most common method for purifying oily compounds.
-
Distillation: For thermally stable, volatile boronic acids, vacuum distillation (Kugelrohr) can be an effective purification method.[1]
-
Conversion to a Crystalline Derivative: You can convert the oily boronic acid to a crystalline derivative, such as a diethanolamine adduct, which can then be purified by recrystallization and subsequently hydrolyzed back to the pure boronic acid.
Q3: What are the common impurities I might encounter when synthesizing this compound?
A3: Common impurities can include:
-
Boroxines (Anhydrides): Boronic acids can dehydrate to form cyclic trimers called boroxines. This process is often reversible in the presence of water.
-
Starting Materials: Unreacted starting materials from the synthesis, such as butadiene precursors or diboron reagents.
-
Isomers: Depending on the synthetic route, isomers such as but-2-ene-4-boronic acid or other regioisomers may be present.
-
Oxidation and Protodeboronation Products: Boronic acids can be susceptible to oxidation and protodeboronation (loss of the boronic acid group), especially during purification on silica gel or in the presence of certain reagents.[2]
Q4: How can I purify the pinacol ester of this compound?
A4: this compound pinacol ester is generally more stable than the free boronic acid and is often amenable to purification by standard silica gel column chromatography.[3][4] However, some boronic esters can be sensitive to silica.[2] If you observe degradation on silica, consider using a less acidic stationary phase like neutral alumina or boric acid-impregnated silica gel.[1]
Q5: How do I hydrolyze the this compound pinacol ester back to the free boronic acid?
A5: A common method for the hydrolysis of pinacol esters is to stir a solution of the ester in methanol with silica gel at room temperature.[5] The reaction can be monitored by TLC, and upon completion, the silica gel is filtered off, and the solvent is evaporated. The resulting crude boronic acid can then be further purified if necessary.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography on Silica Gel
| Possible Cause | Troubleshooting Step |
| Degradation on Silica: this compound, being an alkyl boronic acid, may be susceptible to degradation on acidic silica gel.[2] | - Use a less acidic stationary phase like neutral alumina. - Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. - Consider using boric acid-impregnated silica gel, which has been shown to improve the chromatography of some boronic esters by reducing over-adsorption. |
| Product is too Volatile: If the product is volatile, it may be lost during solvent evaporation under high vacuum. | - Use a rotary evaporator with careful control of pressure and temperature. - Consider using a cold trap to recover any volatilized product. |
| Irreversible Adsorption: The boronic acid may be strongly and irreversibly binding to the silica gel. | - Flush the column with a more polar solvent system (e.g., methanol/dichloromethane) to try and elute the product. - In the future, consider converting the boronic acid to its more stable pinacol ester before chromatography. |
Issue 2: Product is Contaminated with Boroxine
| Possible Cause | Troubleshooting Step |
| Dehydration during Workup or Storage: Anhydrous conditions can promote the formation of the boroxine trimer. | - During workup, ensure a small amount of water is present to favor the equilibrium towards the boronic acid. - For storage, consider storing under an inert atmosphere with minimal exposure to heat. |
| Analysis Conditions: Mass spectrometry can sometimes induce the formation of boroxines in the gas phase. | - When analyzing by mass spectrometry, use milder ionization techniques. - Confirm the presence of boroxine by other techniques like NMR spectroscopy. |
Issue 3: Recrystallization Attempts Fail to Yield Pure Product
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System: The chosen solvent may not have the ideal solubility profile (good solubility at high temperature, poor solubility at low temperature). | - Perform a systematic solvent screen using small amounts of your product in various solvents of differing polarities (e.g., hexanes, ethyl acetate, dichloromethane, water).[1] - Try a two-solvent system where the product is soluble in one solvent and insoluble in the other. Dissolve in the good solvent and add the anti-solvent dropwise until turbidity is observed, then heat to redissolve and cool slowly.[1] |
| Presence of Oily Impurities: Oily impurities can prevent the crystallization of the desired product. | - Attempt to remove the oily impurities by a preliminary purification step such as a quick filtration through a plug of silica gel or by performing an acid-base extraction. |
Data Presentation
Table 1: General Solvent Systems for Boronic Acid Purification
| Purification Method | Solvent System (General Guidance) | Applicability for this compound |
| Recrystallization | Hexane/Ethyl Acetate, Dichloromethane/Hexane, Water[1] | Likely suitable, requires experimental optimization. |
| Silica Gel Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient | Potentially suitable, but monitor for degradation.[2] |
| Alumina Chromatography | Hexane/Ethyl Acetate gradient | A good alternative to silica gel to avoid degradation.[1] |
| Reversed-Phase HPLC | Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid | Effective for analytical and preparative scale purification. |
Table 2: Typical Hydrolysis Conditions for Boronic Esters
| Boronic Ester | Reagents | Solvent | Temperature | Time | Typical Yield |
| Pinacol Ester | Silica Gel[5] | Methanol | Room Temp. | 24 h | Moderate to High |
| Pinacol Ester | Diethanolamine, then acid | Ether, then aqueous acid | Room Temp. | Varies | Good |
Experimental Protocols
Protocol 1: Purification of this compound pinacol ester by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound pinacol ester in a minimal amount of dichloromethane. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.
-
Loading: Carefully add the dried crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 2% ethyl acetate) and gradually increasing the polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Hydrolysis of this compound pinacol ester
-
Reaction Setup: In a round-bottom flask, dissolve the purified this compound pinacol ester in methanol.
-
Addition of Silica Gel: Add silica gel to the solution (approximately 10-20 times the weight of the ester).[5]
-
Reaction: Stir the mixture at room temperature for 24 hours.[5] Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Filter the reaction mixture to remove the silica gel, washing the silica with additional methanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification by recrystallization or other methods may be necessary.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Technical Support Center: But-1-ene-4-boronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with But-1-ene-4-boronic acid and similar alkenylboronic acids. The focus is on preventing the common side reaction of protodeboronation to ensure successful and high-yielding cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling reaction, this means your this compound is converted into but-1-ene, a volatile and unreactive byproduct. This side reaction consumes the starting material, leading to lower yields of the desired coupled product. While vinyl boronic acids like this compound are generally more stable than some heteroaromatic boronic acids, they are still susceptible to protodeboronation under certain reaction conditions, particularly in the presence of strong bases and high temperatures.[2][3]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A: The propensity for protodeboronation is highly dependent on the reaction conditions. Key factors include:
-
pH: The reaction is subject to both acid and base-catalyzed protodeboronation.[1] In the context of Suzuki-Miyaura coupling, the basic conditions are of primary concern.
-
Base Strength: Strong bases, such as hydroxides (NaOH, KOH), can significantly accelerate protodeboronation.
-
Temperature: Higher reaction temperatures increase the rate of protodeboronation.
-
Solvent: The presence of proton sources, like water, is necessary for the reaction to occur.
-
Catalyst System: An inefficient catalyst that leads to slow cross-coupling can allow more time for the competing protodeboronation to occur.
Q3: How can I tell if protodeboronation is the cause of my low yields?
A: The most direct way to identify protodeboronation is to detect the formation of but-1-ene. However, due to its volatility, it can be challenging to isolate. A more practical approach is to carefully analyze the crude reaction mixture by GC-MS or NMR spectroscopy to identify other byproducts and unreacted starting materials. A significant amount of unreacted aryl halide coupled with the absence of the desired product is a strong indicator.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing protodeboronation when using this compound in Suzuki-Miyaura coupling reactions.
Problem: Low or No Yield of the Desired Coupled Product
-
Reagent Quality: Confirm the purity and integrity of your this compound. Boronic acids can dehydrate to form boroxines, which may have different reactivity. Also, ensure your aryl halide, catalyst, and base are of high purity.
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and boronic acid.
Troubleshooting Workflow
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation and Regeneration in Boronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my reaction?
A1: Common indicators of catalyst deactivation include:
-
Low or inconsistent reaction yields: The reaction fails to proceed to completion or yields vary significantly between runs.[1]
-
Reaction stalling: The reaction begins but stops before all the starting material is consumed.[2]
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Formation of palladium black: The appearance of a black precipitate indicates the agglomeration of the palladium catalyst into an inactive form.[3]
-
Increased side product formation: An increase in byproducts such as homocoupled boronic acids or protodeboronated starting materials can signal catalyst issues.[1][4]
Q2: What are the primary causes of catalyst deactivation in reactions with boronic acids?
A2: Catalyst deactivation can stem from several factors:
-
Catalyst Poisoning: Impurities in reagents or solvents, particularly those containing sulfur or nitrogen (like pyridines), can strongly bind to the catalyst's active sites, rendering them inactive.[2][5][6][7]
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation, especially at elevated temperatures, which can destabilize the catalytic complex.[1]
-
Thermal Degradation: High reaction temperatures can lead to catalyst sintering or decomposition.[5]
-
Boronic Acid Instability: Some boronic acids, especially heteroaryl boronic acids, are prone to protodeboronation, a side reaction that consumes the boronic acid and can be accelerated by heat and base.[4][8]
-
Presence of Oxygen: Trace amounts of oxygen can lead to the oxidative homocoupling of boronic acids and oxidation of the active Pd(0) catalyst.[1][4][9]
Q3: How can I prevent catalyst deactivation?
A3: Proactive measures can significantly mitigate catalyst deactivation:
-
Use High-Purity Reagents and Solvents: Ensure all chemicals are free from impurities that could act as catalyst poisons.[1][7]
-
Rigorous Degassing: Thoroughly remove dissolved oxygen from solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1][9]
-
Optimize Reaction Conditions: Carefully select the catalyst, ligand, base, and solvent. Sometimes, lower temperatures for longer durations can be beneficial.[1]
-
Use Stable Boronic Acid Derivatives: For unstable boronic acids, consider using more stable derivatives like pinacol esters or MIDA boronates.[1][10]
-
Proper Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio to maintain a stable catalytic complex.[1]
Q4: Is it possible to regenerate a deactivated catalyst?
A4: Yes, in many cases, deactivated palladium catalysts can be regenerated. The appropriate method depends on the cause of deactivation. Common methods include oxidative treatments to remove organic foulants or poisons, and reductive treatments to restore the active Pd(0) state.[2][5][11]
Troubleshooting Guides
Problem 1: Low or No Conversion
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | Purify all reagents and solvents. Consider using a scavenger resin for suspected impurities. For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands can shield the palladium center.[6] |
| Inactive Catalyst | Use a fresh, high-quality catalyst and ligands. Consider using a pre-formed Pd(0) source or a precatalyst that efficiently generates the active species.[1] |
| Inappropriate Reaction Conditions | Screen different bases, solvents, and temperatures. Ensure vigorous stirring, especially for heterogeneous mixtures.[1] |
| Protodeboronation of Boronic Acid | Use fresh, high-quality boronic acid or a more stable derivative (e.g., pinacol ester).[1] Minimize reaction time and temperature where possible. |
Problem 2: Significant Homocoupling of Boronic Acid
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Ensure rigorous degassing of all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction.[1][9] |
| Suboptimal Catalyst System | Optimize the catalyst and ligand. A stable catalytic complex is less likely to promote side reactions.[1] |
| Degraded Boronic Acid | Use high-purity, fresh boronic acid.[1] |
Problem 3: Reaction Stalls After Initial Conversion
| Possible Cause | Troubleshooting Step |
| Progressive Catalyst Deactivation | The catalyst is being slowly poisoned. Consider the slow addition of the boronic acid to maintain a low concentration in the reaction mixture.[2] |
| Ligand Degradation | Choose a more robust ligand that is stable at the reaction temperature. |
| Inhibition by Product or Byproducts | Analyze the reaction mixture to identify potential inhibitors. If the product is a strong ligand (e.g., a pyridine), this can be a challenge. |
Data Presentation
Table 1: Troubleshooting Common Issues in Suzuki-Miyaura Reactions
| Observed Problem | Potential Cause(s) | Suggested Solutions |
| Low or inconsistent yields | Catalyst poisoning, inappropriate reaction conditions, catalyst deactivation | Use high-purity reagents, optimize temperature/solvent/base, use fresh catalyst.[1] |
| Homocoupling of boronic acid | Presence of oxygen, suboptimal catalyst | Rigorously degas all components, optimize catalyst and ligand selection.[1] |
| Formation of dehalogenated product | β-hydride elimination, protodeboronation | Select a ligand that favors reductive elimination, use a stable boronic acid derivative.[1] |
| Reaction fails on scale-up | Inefficient heat or mass transfer, sensitivity to trace impurities | Ensure efficient stirring and temperature control, re-optimize on a larger scale.[1] |
Table 2: Catalyst Regeneration Methods and Reported Efficiencies
| Deactivation Cause | Regeneration Method | Typical Conditions | Reported Efficiency | Reference |
| Carbonaceous deposits | Air flow treatment | 250 °C | >80% recovery of initial conversion | [11] |
| Sulfur poisoning | Oxidative treatment (heating in air) | 300-500 °C for several hours | Partial to full activity restoration | [2] |
| Organic fouling | Washing with alkaline solution | 10% NaOH solution at 80 °C | - | [12] |
| General deactivation | Supercritical CO₂ extraction | 313-423 K, 20-40 MPa | Near complete restoration of performance | [13] |
Experimental Protocols
Protocol 1: General Procedure for Oxidative Regeneration of a Palladium Catalyst
-
Recovery: After the reaction, recover the solid catalyst by filtration.
-
Washing: Wash the catalyst thoroughly with water and an organic solvent (e.g., acetone or ethanol) to remove adsorbed organic residues.[2]
-
Drying: Dry the washed catalyst in an oven at a temperature that will not cause thermal degradation of the support (typically 100-120 °C).
-
Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst in a stream of air at a temperature between 300 and 500 °C for 2-4 hours.[2] This process aims to burn off organic poisons and convert palladium to palladium oxide.
-
Reduction (Optional but Recommended): After cooling, the palladium may be in an oxidized state (PdO). To regenerate the active Pd(0) species, reduce the catalyst by heating it in a stream of hydrogen gas (H₂) at an appropriate temperature (e.g., 200 °C).[2][12]
-
Activity Testing: Evaluate the regenerated catalyst's activity in a small-scale test reaction.[2]
Protocol 2: Characterization of a Deactivated Catalyst
To understand the cause of deactivation, various characterization techniques can be employed:
-
Surface Area Analysis (BET): A reduction in surface area can indicate fouling or thermal degradation.[5]
-
Elemental Analysis (XRF, ICP-OES): Can identify the presence of elemental poisons like sulfur or phosphorus on the catalyst surface.[5][14]
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the chemical state of the elements on the catalyst surface and can detect poisons.[5]
-
Temperature-Programmed Desorption/Reduction (TPD/TPR): TPD can determine the strength of adsorption of species on the catalyst surface, while TPR measures the reducibility of the metal, which can be affected by poisoning.[5][15]
Visualizations
Caption: Common pathways leading to catalyst deactivation.
Caption: A general workflow for catalyst regeneration.
Caption: A decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 13. scirp.org [scirp.org]
- 14. Impact of Boron-Containing Lubricant Additive on Three-Way Catalyst Reactivity and Physicochemical Properties [mdpi.com]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
Technical Support Center: Managing Homocoupling of But-1-ene-4-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively manage the homocoupling side reaction of But-1-ene-4-boronic acid in your Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guides
Issue 1: Significant Formation of Octa-1,7-diene (Homocoupling Product)
If you are observing a significant amount of the homocoupled product, octa-1,7-diene, in your reaction mixture, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing this compound homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound homocoupling in Suzuki-Miyaura reactions?
A1: The homocoupling of boronic acids, including this compound, to form symmetrical dienes (octa-1,7-diene) is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[1][2][3] Rigorous exclusion of oxygen from the reaction mixture is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[2][4] This is particularly problematic at the beginning of the reaction before the catalytic cycle for the desired cross-coupling is fully established.
Q2: How does the choice of palladium catalyst and ligand affect the homocoupling of this compound?
A2: The choice of both the palladium source and the ligand plays a crucial role in minimizing homocoupling.
-
Palladium Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous as it does not require an initial reduction step that can contribute to homocoupling.[5] If a Pd(II) source is used, the addition of a mild reducing agent can help to quickly generate the active Pd(0) species and suppress the Pd(II)-mediated homocoupling pathway.
-
Ligands: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling product from the palladium center. This can increase the rate of the desired reaction relative to the undesired homocoupling side reaction.
Q3: What is the influence of the base and solvent on the homocoupling of this compound?
A3: Both the base and the solvent can significantly impact the extent of homocoupling.
-
Base: The choice of base can influence the rate of transmetalation and potentially the rate of homocoupling. While a base is necessary to activate the boronic acid, a very strong base might accelerate side reactions.[6] Screening different bases (e.g., carbonates, phosphates) can help identify the optimal conditions for your specific substrates.
-
Solvent: Aprotic solvents are generally preferred for Suzuki-Miyaura reactions. The polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic species. It is advisable to use anhydrous and thoroughly degassed solvents to minimize oxygen- and water-mediated side reactions.
Q4: How can I quantitatively assess the amount of homocoupling product in my reaction?
A4: The most common methods for quantifying the ratio of your desired cross-coupled product to the homocoupled octa-1,7-diene are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the separation and quantification of volatile components in your crude reaction mixture. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile products.
Data Presentation
The following table summarizes the impact of various reaction parameters on the homocoupling of boronic acids, based on literature data for analogous systems. This data can guide your optimization efforts for this compound.
Table 1: Effect of Reaction Parameters on Boronic Acid Homocoupling
| Parameter | Condition A | % Homocoupling (A) | Condition B | % Homocoupling (B) | Reference |
| Oxygen | Reaction in Air | High | Degassed Reaction | Low | [1][2][3] |
| Pd Source | Pd(OAc)₂ | Higher | Pd(PPh₃)₄ | Lower | [5] |
| Additive | None | Higher | Potassium Formate | Lower | [7] |
| Boronic Acid Addition | All at once | Higher | Slow addition | Lower | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide, incorporating best practices to minimize the formation of octa-1,7-diene.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Degassing: Degas the solvent by sparging with an inert gas for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl bromide, base, and palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reagent Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent. Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This slow addition helps to maintain a low concentration of the boronic acid, which can disfavor the homocoupling reaction.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Analyze the purified product and the crude reaction mixture by GC-MS to determine the ratio of the desired cross-coupled product to the octa-1,7-diene homocoupling product.
Mandatory Visualizations
Caption: Suzuki-Miyaura coupling cycle and the competing homocoupling pathway.
References
- 1. orgsyn.org [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Stability issues of boronic acids under acidic or oxidative conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of boronic acids under acidic and oxidative conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for boronic acid degradation?
A1: Boronic acids are susceptible to two primary degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1][2] This process can be accelerated in the presence of water, under certain pH conditions (both acidic and basic), and at elevated temperatures.[2][3]
-
Oxidative Deboronation: In the presence of reactive oxygen species (ROS), the carbon-boron bond can be oxidized, converting the boronic acid into an alcohol and boric acid.[1][4] This is a significant issue in biological contexts where ROS are present.[4][5][6]
Q2: How does pH affect the stability of boronic acids?
A2: The pH of the solution plays a critical role in the stability of boronic acids by influencing the equilibrium between the neutral trigonal planar form (ArB(OH)₂) and the anionic tetrahedral boronate form ([ArB(OH)₃]⁻).[3]
-
Acidic to Neutral pH: The trigonal form is predominant.[3]
-
Basic pH (above the pKa, typically ~9): The equilibrium shifts towards the more reactive tetrahedral boronate anion, which is more susceptible to protodeboronation.[3] The rate of protodeboronation for many aryl boronic acids increases significantly at high pH.[3]
Q3: My boronic acid appears oily or sticky. Is it still usable?
A3: Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines.[7] This can cause the material to appear oily or sticky. For many applications, such as Suzuki-Miyaura reactions, the boroxine is often in equilibrium with the boronic acid in the reaction mixture and can be used directly.[7] However, it is advisable to assess the purity, as significant degradation can impact reaction stoichiometry and yield.[7] In some cases, adding a controlled amount of water can shift the equilibrium back to the boronic acid.[2]
Q4: How should I store boronic acids to ensure their stability?
A4: Proper storage is crucial for maintaining the integrity of boronic acids.
-
General Storage: Store in a tightly sealed container in a cool, dry place.[8]
-
Hygroscopic Nature: Many boronic acids are hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, which can lead to clumping and degradation.[7][9]
-
Long-Term Storage: For long-term stability, refrigeration (below 4°C/39°F) or freezing (-20°C or below) is recommended.[7][10]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Protodeboronation of Boronic Acid | - Use Anhydrous Conditions: Employ dry solvents and reagents to minimize the presence of a proton source.[2] - Optimize Base Selection: Use weaker or non-aqueous bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[2] - Lower Reaction Temperature: If possible, reduce the reaction temperature to minimize the rate of protodeboronation.[2] - Use a Protected Boronic Acid: Consider using more stable derivatives like MIDA boronates or trifluoroborate salts, which provide a "slow-release" of the boronic acid.[2][11] |
| Oxidative Degradation | - Deoxygenate Reaction Mixture: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can promote oxidative side reactions.[7] |
| Poor Quality of Boronic Acid | - Assess Purity: If the boronic acid is old or has been stored improperly, its purity may be compromised. Assess purity before use.[7] - Use Fresh Reagent: Whenever possible, use a fresh batch of the boronic acid. |
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| On-column Degradation during HPLC Analysis | - Faster Analysis: Use a shorter column or a faster gradient to reduce the analyte's residence time on the column.[12] - Aprotic Diluent: Dissolve the sample in an aprotic solvent like acetonitrile or tetrahydrofuran to minimize hydrolysis before injection.[12] - End-Capped Column: Use a column with end-capping to minimize interactions with free silanol groups.[12] |
| Formation of Boroxines | - Controlled Hydration: If boroxine formation is suspected to affect solubility or reactivity, adding a small, controlled amount of water to the reaction can shift the equilibrium back towards the monomeric boronic acid.[2] |
| Moisture and Air Exposure | - Proper Handling: Handle boronic acids under an inert atmosphere, especially when preparing solutions for reaction. Minimize exposure to air and humidity.[10] |
Data on Oxidative Stability of Phenylboronic Acid Derivatives
The following table summarizes the second-order rate constants for the oxidation of various phenylboronic acid (PBA) derivatives by hydrogen peroxide, highlighting the enhanced stability of the boralactone (BOL) form.
| Compound | Abbreviation | k₁ (M⁻¹·s⁻¹) | k₂ (M⁻¹·s⁻¹) |
| Benzyl-N-methyliminodiacetic acid boronate | BN | (3.2 ± 0.6) × 10⁻³ | 59 ± 5 |
| Phenylboronic acid | PBA | (1.1 ± 0.2) × 10⁻² | 49 ± 4 |
| Boralactone | BL | (3.4 ± 0.4) × 10⁻³ | 4.2 ± 0.2 |
| Oxidatively Resistant Boralactone | BOL | (1.6 ± 0.1) × 10⁻⁴ | 9.7 ± 1.3 |
| Benzoxaborole | BON | 0.041 ± 0.017 (pH-independent) | - |
| Data sourced from PNAS (2021).[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction, with considerations for minimizing boronic acid degradation.
-
Reagent Preparation:
-
Ensure all solvents are anhydrous and degassed.
-
Use a high-purity boronic acid, aryl halide, palladium catalyst, and base.
-
-
Reaction Setup:
-
To a dry reaction flask under an inert atmosphere (argon or nitrogen), add the aryl halide, boronic acid (typically 1.1-1.5 equivalents), and the base.
-
Add the degassed solvent.
-
Add the palladium catalyst and ligand.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[7]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Workup:
-
Purification:
-
Purify the crude product by a suitable method, such as flash column chromatography.[7]
-
Protocol 2: Monitoring Boronic Acid Degradation by HPLC
This protocol outlines a method for monitoring the degradation of boronic acids.
-
Sample Preparation:
-
HPLC System and Column:
-
Mobile Phase:
-
Ensure the mobile phase pH and composition are compatible with the boronic acid and do not promote its degradation.[12]
-
-
Analysis:
-
Develop a stability-indicating HPLC method that separates the parent boronic acid from its potential degradation products.[12]
-
For identification of degradation products, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can provide higher resolution and structural information.[12]
-
Visual Guides
Caption: Primary degradation pathways of boronic acids.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boric acid - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 9. laballey.com [laballey.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Solubility of Boronic Acid Reagents in Suzuki Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of boronic acid reagents in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My boronic acid has poor solubility in the initial reaction setup. What are my immediate options?
A1: Poor solubility of a boronic acid is a common hurdle. Here are the initial steps to address this issue:
-
Elevate the Temperature: Many Suzuki reactions are conducted at elevated temperatures (e.g., 80-110 °C).[1] Increasing the temperature can significantly enhance the solubility of your boronic acid. However, be mindful of potential side reactions like protodeboronation at higher temperatures.[1]
-
Solvent Screening: If temperature adjustment is insufficient, a solvent screen is advisable. While common solvents for Suzuki reactions include toluene, dioxane, and THF, often in a biphasic mixture with water, exploring more polar aprotic solvents like DMF may be beneficial for highly polar substrates.[1][2][3]
-
Co-solvent Addition: The addition of water is a standard practice in many Suzuki protocols. It aids in dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and is crucial for the activation of the boronic acid.[1][2] The ratio of the organic solvent to water can be adjusted to optimize the solubility of all reactants.[2]
-
Vigorous Stirring: For biphasic reaction mixtures, ensuring a high stirring rate is critical to maximize the interfacial area between the aqueous and organic phases, which can improve the overall reaction rate even with limited solubility.[3]
Q2: I am observing a significant amount of protodeboronation. How can I mitigate this side reaction?
A2: Protodeboronation, the undesired replacement of the boronic acid group with a hydrogen atom, is often exacerbated by harsh reaction conditions and is a common issue with electron-rich or heteroaryl boronic acids.[4] Here are some strategies to minimize it:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[4] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[4][5]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can be an effective solution.[4]
-
Use Boronic Acid Derivatives: Boronic esters (e.g., pinacol esters) or organotrifluoroborates are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[2][6] MIDA (N-methyliminodiacetic acid) boronates are another class of stable derivatives that can be used.[6]
-
Slow Addition: In some cases, a slow, syringe-pump addition of the boronic acid can maintain a low concentration in the reaction mixture, which can suppress side reactions.[6]
Q3: My reaction is biphasic and the conversion is very slow. What can I do to improve the reaction rate?
A3: Slow reaction rates in biphasic systems are often due to poor mass transfer between the two phases.[1] Here are some approaches to enhance the rate:
-
Phase-Transfer Catalysts: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transfer of the boronate from the aqueous phase to the organic phase where the catalyst resides.
-
Homogeneous System: If possible, switching to a solvent system that promotes a homogeneous reaction mixture can significantly increase the reaction rate. This might involve using a solvent like DMF or employing a co-solvent that improves the mutual solubility of the reactants.[5]
-
Vigorous Stirring: As mentioned earlier, increasing the stirring speed can create a fine emulsion, thereby increasing the interfacial surface area and improving mass transfer.[3]
Q4: I have tried various solvent systems and temperatures, but my boronic acid remains insoluble. Are there any other alternatives?
A4: For extremely insoluble substrates, more advanced techniques may be necessary:
-
Formation of Boronate Salts: The solubility of the boronic acid can be altered by its in-situ conversion to a boronate salt. The choice of base is crucial here, as it not only activates the boronic acid but also influences its solubility.[1][7]
-
Use of Boronic Acid Derivatives: As mentioned for stability, boronic esters are also more soluble in apolar organic solvents compared to boronic acids.[6][8] They can often be purified by column chromatography, ensuring high purity for the reaction.[6]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form a stable, crystalline solid that is often more handleable and can be used directly in the coupling reaction, particularly in protic solvents.[4][9]
-
Solid-State Mechanochemistry: For reactants that are intractable in solution, solid-state mechanochemistry, which involves grinding the solid reactants together, can be a powerful alternative to traditional solution-phase synthesis.[1]
Troubleshooting Summary
The following table summarizes common issues related to boronic acid solubility and the recommended troubleshooting approaches.
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Boronic Acid Solubility | Low solubility in the chosen solvent system. | Increase reaction temperature.[1] Screen different solvents (e.g., Toluene, Dioxane, THF, DMF).[1][2] Adjust the organic solvent to water ratio.[2] |
| Significant Protodeboronation | Reaction conditions are too harsh (strong base, high temperature). | Use a milder base (e.g., K₂CO₃, KF).[4][5] Switch to anhydrous conditions.[4] Use a more stable boronic acid derivative (e.g., pinacol ester, MIDA boronate).[2][6] |
| Slow Reaction in Biphasic System | Poor mass transfer between phases. | Increase stirring speed.[3] Add a phase-transfer catalyst. Switch to a homogeneous solvent system.[5] |
| Persistent Insolubility | Extremely non-polar or polymeric nature of the boronic acid. | Convert the boronic acid to a more soluble derivative (e.g., boronic ester).[6][8] Form a diethanolamine adduct.[4][9] Consider solid-state mechanochemistry.[1] |
Experimental Protocols
Protocol 1: Small-Scale Parallel Solvent Screening
This method allows for the efficient testing of multiple solvent systems to identify the optimal conditions for your Suzuki reaction.[1]
-
Prepare a Stock Solution: In a single vial, prepare a stock solution containing the aryl halide, palladium precatalyst, and ligand in a volatile solvent like THF.
-
Aliquot the Base: In an array of reaction vials, add the chosen base (e.g., K₂CO₃).
-
Add Test Solvents: To each vial, add a different test solvent or solvent mixture (e.g., Toluene/H₂O (10:1), Dioxane/H₂O (4:1), DMF).
-
Initiate the Reaction: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring at the desired temperature.
-
Monitor Progress: Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS) to determine the solvent system that gives the best conversion and impurity profile.
Protocol 2: Preparation of a Diethanolamine-Boronic Acid Adduct
This protocol describes the formation of a stable diethanolamine adduct, which can improve the handling and solubility of problematic boronic acids.[4][9]
-
Dissolution: In a vial equipped with a stir bar, dissolve the boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent such as methylene chloride.
-
Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equivalent) dropwise.
-
Precipitation: A precipitate should form. In some cases, the initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This adduct can now be used directly in Suzuki coupling reactions.
Visual Guides
Caption: A flowchart for troubleshooting poor boronic acid solubility.
Caption: The role of base in activating the boronic acid for transmetalation.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Boron Suzuki Coupling | Borates Today [borates.today]
- 9. m.youtube.com [m.youtube.com]
Column chromatography challenges with boronic acid purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of boronic acids, particularly using column chromatography.
Troubleshooting Guide
Issue 1: Tailing or Streaking of Boronic Acid on Silica Gel Column
Question: My boronic acid is streaking badly on the silica gel column, leading to poor separation and broad fractions. What can I do to resolve this?
Answer:
Tailing and streaking are common problems when purifying boronic acids on standard silica gel. This is often due to the interaction of the acidic boronic acid group with the slightly acidic surface of the silica, leading to strong adsorption and slow, uneven elution. Here are several strategies to mitigate this issue:
-
Stationary Phase Modification:
-
Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with boric acid can significantly reduce the streaking of boronic esters by minimizing over-adsorption.[1] This is thought to work by saturating the Lewis acidic sites on the silica surface.
-
Neutral Alumina: For some boronic acids, neutral alumina can be a less aggressive stationary phase than silica gel, resulting in better peak shapes.[2]
-
-
Mobile Phase Modification:
-
Addition of an Acidic Modifier: Adding a small amount of a volatile acid, such as acetic acid or trifluoroacetic acid (TFA), to the eluent can help to improve peak shape by competing with the boronic acid for active sites on the silica gel.
-
-
Alternative Chromatographic Techniques:
-
Reversed-Phase Chromatography (C18): For polar boronic acids, reversed-phase chromatography can be a viable alternative. However, some boronic acids may still exhibit poor retention or decomposition.[3]
-
Size Exclusion Chromatography (e.g., Sephadex LH-20): For very polar compounds, size exclusion chromatography using polar organic solvents can be an effective purification method.
-
Issue 2: Decomposition of Boronic Acid or Boronate Ester on the Column
Question: I suspect my boronic acid (or its pinacol ester) is decomposing during silica gel chromatography. How can I prevent this?
Answer:
Decomposition on silica gel is a significant challenge, especially for sensitive boronic acids and their esters, which can hydrolyze back to the boronic acid.[3][4] Here are some approaches to minimize degradation:
-
Minimize Residence Time: Use flash chromatography with optimal flow rates to reduce the contact time between your compound and the silica gel.[5]
-
Use a Less Acidic System: As mentioned, neutral alumina can be a gentler alternative to silica gel.
-
Stable Derivatives: For particularly labile compounds, consider converting the boronic acid to a more robust derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, which is known for its stability during chromatography.[6][7]
-
Aprotic and Anhydrous Conditions: Ensure your solvents are dry, as the presence of water can facilitate the hydrolysis of boronate esters on the acidic silica surface.
Issue 3: Co-elution of Boronic Acid with Impurities
Question: I am struggling to separate my boronic acid from closely related impurities by column chromatography. What other purification strategies can I employ?
Answer:
When chromatography fails to provide adequate separation, several non-chromatographic techniques can be highly effective for purifying boronic acids:
-
Acid-Base Extraction: This technique leverages the acidic nature of boronic acids. By treating the crude mixture with an aqueous base, the boronic acid is converted to its water-soluble boronate salt, which can be separated from neutral organic impurities. Subsequent acidification of the aqueous layer regenerates the pure boronic acid, which can then be extracted back into an organic solvent.[8][9][10][11][12]
-
Derivatization to a Crystalline Adduct:
-
Recrystallization: If your boronic acid is a solid, recrystallization can be a powerful purification method.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for boronic acid column chromatography on silica gel?
A1: There is no single "best" solvent system, as the optimal conditions depend on the polarity of the specific boronic acid. A common starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate. For more polar boronic acids, solvent systems like dichloromethane/methanol may be more effective.[8] It is always recommended to first screen different solvent systems using Thin Layer Chromatography (TLC).
Q2: Can I use boronic esters (e.g., pinacol esters) to avoid purification problems?
A2: Boronic esters, such as pinacol esters (Bpin), are often more stable and less polar than the corresponding boronic acids, which can make them easier to handle and sometimes easier to purify by chromatography.[6] However, they can still be challenging to purify on silica gel and may be prone to hydrolysis.[17] In some cases, purification of the boronate ester can be improved by using boric acid-impregnated silica gel.[1]
Q3: My boronic acid is an oil and cannot be recrystallized. What is the best alternative to chromatography?
A3: For oily boronic acids, acid-base extraction or derivatization to a crystalline diethanolamine adduct are excellent alternatives to chromatography.[2][3] The diethanolamine adduct can be filtered off as a solid, and the pure boronic acid can then be regenerated.
Q4: How can I remove residual boric acid from my reaction mixture?
A4: If boric acid is an impurity, it can sometimes be removed by repeated evaporation of the reaction mixture with methanol. This process forms the volatile trimethyl borate, which is removed under reduced pressure.[8]
Data Presentation
While comprehensive comparative data is scarce in the literature, the following table summarizes reported purity levels for specific boronic acids achieved with non-chromatographic methods, illustrating their high efficiency.
| Boronic Acid Derivative | Purification Method | Reported Purity |
| 4-cyclobutyl benzene boronic acid | Acid-base extraction followed by crystallization | >99.6% |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from a literature procedure and is effective for improving the chromatography of boronate esters.[18]
Materials:
-
Silica gel
-
Boric acid
-
Ethanol
Procedure:
-
In a suitably sized flask, combine silica gel (e.g., 100 g) with a solution of boric acid in ethanol (e.g., 9.3 g of boric acid in 183 mL of ethanol).
-
Stir the slurry for two hours at room temperature.
-
Filter the silica gel using a Buchner funnel.
-
Wash the filtered silica gel three times with ethanol.
-
Dry the silica gel on the vacuum filter overnight.
-
For final drying, place the silica gel in an oven at 100 °C for 48 hours.
-
The boric acid-impregnated silica gel is now ready for column packing.
Protocol 2: General Procedure for Acid-Base Extraction of a Boronic Acid
This general protocol can be adapted for the purification of various boronic acids from neutral organic impurities.[8][9][10][11][12]
Materials:
-
Crude boronic acid mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
Aqueous base solution (e.g., 1-2 M NaOH)
-
Aqueous acid solution (e.g., 1-2 M HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the crude reaction mixture containing the boronic acid in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and add an aqueous base solution (e.g., 1 M NaOH).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The boronate salt of the desired product will be in the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the boronic acid.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly acidify the combined aqueous layers with an aqueous acid solution (e.g., 2 M HCl) until the boronic acid precipitates or the solution is acidic (test with pH paper).
-
Extract the pure boronic acid from the acidified aqueous layer with fresh portions of the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 3: Purification via Diethanolamine Adduct Formation
This protocol provides a general method for purifying boronic acids by forming a crystalline adduct with diethanolamine.[15]
Materials:
-
Crude boronic acid
-
Diethanolamine
-
Anhydrous diethyl ether or dichloromethane
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of a suitable solvent like dichloromethane or suspend it in diethyl ether.
-
Add one equivalent of diethanolamine to the solution or suspension at room temperature.
-
Stir the mixture. The diethanolamine-boronic acid adduct will often precipitate as a solid.
-
Allow the mixture to stir for about 30 minutes to an hour to ensure complete formation of the adduct.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any soluble impurities.
-
The purified adduct can then be used directly in some reactions or the free boronic acid can be regenerated by acidic hydrolysis (e.g., stirring with aqueous HCl) followed by extraction.
Visualizations
Caption: Troubleshooting workflow for boronic acid purification.
Caption: Principle of acid-base extraction for boronic acid purification.
Caption: Purification of boronic acids via diethanolamine adduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 13. researchgate.net [researchgate.net]
- 14. Dioxazaborocanes: old adducts, new tricks. | Semantic Scholar [semanticscholar.org]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. rsc.org [rsc.org]
Effect of base and solvent choice on Suzuki coupling efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of base and solvent selection in optimizing Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.
Q1: My Suzuki coupling reaction has a low yield or is not working at all. What are the first things I should check related to the base and solvent?
A1: When troubleshooting a low-yielding Suzuki reaction, start by assessing your reagents and setup.[1]
-
Solvent Degassing: Ensure your solvent has been thoroughly degassed.[1] The presence of oxygen can lead to the formation of palladium black (precipitated palladium), which reduces catalyst efficiency, and can promote side reactions like the homocoupling of boronic acids.[1][2]
-
Base Quality: Verify that the base is finely powdered, anhydrous, and has been stored correctly.[1][3] Clumped or hydrated inorganic bases have a lower effective surface area and can lead to poor reproducibility and incomplete reactions.[3]
-
Solubility: Observe the reaction mixture. If your starting materials are not dissolving, the reaction rate will be significantly hampered.[4] Consider a different solvent or solvent system to ensure all components are sufficiently soluble.[3]
-
Stirring: For biphasic reactions (e.g., Toluene/Water), ensure vigorous stirring. Poor mixing between the organic and aqueous phases can lead to slow conversion rates due to poor mass transfer.[3][5]
Q2: I'm observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this?
A2: Homocoupling, the undesired coupling of two boronic acid molecules, is a common side reaction.[2] It is often promoted by the presence of oxygen.[6]
-
Thorough Degassing: The most critical step is to rigorously degas all solvents, including any water used in the reaction mixture, to remove dissolved oxygen.[5]
-
Catalyst Choice: While not directly a base or solvent issue, using bulky phosphine ligands can help suppress homocoupling.[5]
-
Reaction Conditions: The choice of base and overall reaction conditions can influence the prevalence of homocoupling.[7] If the problem persists, a screen of different bases may be necessary.
Q3: My boronic acid seems to be degrading, and I'm seeing a lot of protodeboronation. What can I do?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[7] This side reaction is a frequent cause of low yields, especially with electron-rich or heteroaryl boronic acids.[7]
-
Use a Milder Base: This issue is often exacerbated by strong bases.[7] Switching to a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can significantly reduce protodeboronation.[7]
-
Anhydrous Conditions: The presence of water can promote this side reaction.[7] Running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene can be effective.[5]
-
Use More Stable Boron Reagents: If the problem persists, consider using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, which are less prone to protodeboronation.[5][7]
Q4: My substrate has a base-sensitive functional group (e.g., an ester or an amide). Which base and solvent should I choose?
A4: For substrates with base-labile groups, the choice of base is critical to avoid degradation of your starting material or product.[8]
-
Recommended Bases: Milder bases are strongly recommended.[7]
-
Solvent Choice: The solvent can also play a role. While aqueous media are common, switching to a non-aqueous solvent like DMF, THF, or toluene might be beneficial.[4][9]
Q5: My reaction is biphasic (e.g., Toluene/H₂O) and the conversion is very slow. How can I improve the rate?
A5: Slow reaction rates in biphasic systems are often due to inefficient transfer of the activated boronate species from the aqueous phase to the organic phase where the catalyst resides.[3]
-
Vigorous Stirring: Ensure the mixture is being stirred as vigorously as possible to create an emulsion and maximize the interfacial surface area.[3][5]
-
Phase-Transfer Catalysts (PTCs): Adding a phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can dramatically accelerate the reaction.[3][10] PTCs shuttle the boronate anion from the aqueous to the organic layer, facilitating transmetalation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling reaction?
A1: The base is essential for the transmetalation step of the catalytic cycle.[11] Organoboron compounds do not typically undergo transmetalation in the absence of a base.[12] The base has several key functions:
-
Activation of Boronic Acid: It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[11] This is often achieved by forming a more reactive boronate species (e.g., [R-B(OH)₃]⁻).[7][13][14]
-
Formation of Palladium Intermediates: The base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex, which then reacts with the neutral boronic acid.[12][15]
-
Acceleration of Reductive Elimination: In some cases, the base can also accelerate the final reductive elimination step to release the product.[12]
Q2: How do I select the appropriate base for my reaction?
A2: There is no single "best" base, and the optimal choice depends on the specific substrates, solvent, and catalyst.[6][11] However, some general guidelines apply:
-
Inorganic Bases: Simple inorganic bases are generally preferred.[16] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are highly effective and commonly used.[11][17][18]
-
Substrate Compatibility: If your substrate contains base-sensitive functional groups, choose a milder base like K₂CO₃ or K₃PO₄.[7]
-
Reactivity: For challenging couplings, stronger bases or bases with higher solubility, like Cs₂CO₃, are often employed.[11]
-
Screening: For a new reaction, it is often best to screen a small set of common bases to find the optimal conditions.[10]
Q3: What is the role of the solvent?
A3: The solvent plays a multifaceted role in the Suzuki coupling.[19]
-
Solubility: It must dissolve the aryl halide, boronic acid, and the palladium catalyst complex to allow the reaction to proceed efficiently.[3]
-
Catalyst Activation and Stability: Solvents can coordinate to the palladium center, stabilizing the catalyst and influencing its reactivity.[19][20]
-
Modulating Reactivity: The polarity of the solvent can affect the reactivity of the base and the boronic acid.[19] In some cases, polar solvents can switch the chemoselectivity of a reaction.[21][22]
Q4: How do I select an appropriate solvent?
A4: A wide range of solvents can be used for Suzuki couplings.[6]
-
Common Solvents: Ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF) are frequently used, often in combination with water.[3][6]
-
Green Solvents: In an effort to make the reaction more environmentally friendly, solvents like 2-MeTHF and i-PrOAc are gaining popularity.[16][23]
-
Solubility Issues: If you have reactants with poor solubility, higher boiling point solvents like DMF or toluene may be necessary to run the reaction at elevated temperatures.[4][5]
-
Polarity and Selectivity: Be aware that solvent polarity can dramatically alter reaction outcomes. For example, in the coupling of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the chloride, while polar solvents like MeCN or DMF can switch the selectivity to favor reaction at the triflate.[21][24]
Q5: Why is water often added as a co-solvent?
A5: Water is frequently added to organic solvents in Suzuki reactions for several reasons:
-
Dissolving the Base: It helps to dissolve the inorganic bases (e.g., K₂CO₃, Na₂CO₃) which are often insoluble in organic solvents.[3][6]
-
Activating Boronic Acid: Water is believed to play a role in the transmetalation step, potentially by facilitating the formation of the reactive boronate species.[3]
-
Improved Rates: In many cases, the addition of water leads to a significant increase in the reaction rate.[17]
Data Presentation
Table 1: Comparison of Base Performance in Suzuki Coupling
This table summarizes the effect of different bases on the yield of 4-phenyltoluene from the coupling of 4-bromotoluene and phenylboronic acid.
| Entry | Base | Yield (%) | Notes | Source(s) |
| 1 | K₃PO₄ | 95 | Highly effective, often used for sensitive substrates. | [11] |
| 2 | Na₂CO₃ | 92 | A common, effective, and inexpensive choice. | [11][18] |
| 3 | K₂CO₃ | 88 | Another widely used and effective carbonate base. | [11] |
| 4 | Cs₂CO₃ | 90 | Often used for challenging couplings due to higher solubility. | [11] |
| 5 | NaOH | 75 | Strong base, but can promote side reactions. | [15][18] |
| 6 | Et₃N (Triethylamine) | 25 | Organic bases are generally less effective for this reaction. | [11] |
Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Toluene/H₂O (10:1), 90-100 °C, 12-16 hours. Yields are illustrative and highly dependent on specific substrates and conditions.[11]
Table 2: Effect of Solvent on Suzuki Coupling Selectivity
This table illustrates how solvent choice can influence the chemoselectivity in the coupling of 1-chloro-4-((trifluoromethyl)sulfonyl)oxy)benzene with o-tolylboronic acid. Product 3a results from coupling at the C-Cl bond, while product 3b results from coupling at the C-OTf bond.
| Entry | Solvent | Dielectric Constant (ε) | Yield of 3a (%) (C-Cl Coupling) | Yield of 3b (%) (C-OTf Coupling) | Source(s) |
| 1 | Toluene | 2.4 | >95 | <5 | [21] |
| 2 | Dioxane | 2.2 | >95 | <5 | [21] |
| 3 | THF | 7.5 | >95 | <5 | [21] |
| 4 | Acetone | 21 | >95 | <5 | [21] |
| 5 | H₂O | 80 | >95 | <5 | [21] |
| 6 | DMF | 37 | <5 | >95 | [21] |
| 7 | Acetonitrile (MeCN) | 37 | <5 | >95 | [21] |
| 8 | DMSO | 47 | <5 | >95 | [21] |
These results demonstrate that solvent polarity alone does not determine selectivity; specific solvent coordination effects are also critical.[21][22]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative starting point for a Suzuki coupling reaction. Optimization for specific substrates is recommended.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Boronic Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent System (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried round-bottom or Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, boronic acid, palladium catalyst, and the finely powdered base.[7][11]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[11]
-
Add the degassed solvent system via syringe or cannula.[7]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7][11]
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC) until the limiting starting material is consumed (typically 2-24 hours).[7][11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: Parallel Screening of Solvents and Bases
This high-throughput approach allows for the efficient optimization of reaction conditions.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable, volatile solvent (e.g., THF).[3]
-
Aliquot Base: In an array of labeled reaction vials, add a different, pre-weighed base to each designated vial.
-
Aliquot Reagents: Add an equal volume of the stock solution to each vial.
-
Add Test Solvents: Add a different degassed test solvent (e.g., Toluene, Dioxane, DMF, 2-MeTHF) and co-solvent (e.g., water) to each vial.
-
Seal and React: Seal the vials under an inert atmosphere, place them in a heating block, and stir at the desired temperature for a set amount of time.
-
Analysis: After the reaction time, quench all reactions and analyze the yield of the desired product in each vial using a quantitative method like LC-MS or GC with an internal standard.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low-yield Suzuki coupling reactions.
Base Selection Logic for Suzuki Coupling
Caption: A decision tree to guide the selection of a suitable base.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of But-1-ene-4-boronic Acid and Its Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, organoboron reagents stand out for their versatility and functional group tolerance. Among these, but-1-ene-4-boronic acid and its pinacol ester are valuable building blocks, offering an allyl functionality for introduction into complex molecules. The choice between the free boronic acid and its pinacol ester derivative is a critical decision that hinges on a trade-off between reactivity and stability. This guide provides an objective comparison of these two reagents, supported by general reactivity principles and representative experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
Executive Summary: The Reactivity-Stability Dichotomy
The fundamental difference between this compound and its pinacol ester lies in their inherent chemical properties. This compound is generally the more reactive species in cross-coupling reactions, which can lead to faster reaction times and higher yields under certain conditions. This enhanced reactivity is attributed to the Lewis acidity of the boronic acid and the facility with which it undergoes transmetalation in catalytic cycles like the Suzuki-Miyaura coupling. However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to dehydration to form boroxines (cyclic trimers) and can undergo protodeboronation, particularly under basic aqueous conditions, which can diminish their shelf-life and impact reaction reproducibility.[1][2]
Conversely, this compound pinacol ester offers significantly greater stability.[1] The pinacol group protects the boronic acid moiety, rendering the compound less susceptible to degradation and easier to handle, purify, and store for extended periods. This robustness makes the pinacol ester an ideal choice for multi-step syntheses and for use in library synthesis where long-term stability is paramount. The trade-off for this stability is often a moderated reactivity compared to the free boronic acid. It is widely accepted that for many Suzuki-Miyaura reactions, the pinacol ester must first hydrolyze in situ to the active boronic acid for the catalytic cycle to proceed efficiently, although direct transmetalation from the ester is also possible under certain conditions.[1]
Quantitative Data Presentation: A Comparative Overview
| Parameter | This compound | This compound Pinacol Ester |
| General Reactivity | Higher | Lower to Moderate |
| Stability/Shelf-life | Lower | Higher |
| Handling | More challenging due to potential for decomposition | Easier, often a stable solid or oil |
| Purification | Can be difficult due to polarity and instability | Generally amenable to chromatographic purification |
| Typical Reaction Times | Potentially shorter | May require longer reaction times or higher temperatures |
| Susceptibility to Protodeboronation | Higher | Lower |
Inferred Performance in Suzuki-Miyaura Coupling:
| Feature | This compound | This compound Pinacol Ester |
| Reaction Yield | Can be high, but may be compromised by decomposition | Generally good to high, with less risk of reagent degradation |
| Reaction Conditions | May proceed under milder conditions | Often requires slightly more forcing conditions (e.g., higher temperature, stronger base) |
| Compatibility | Less tolerant to certain functional groups and prolonged reaction times | Broader functional group compatibility due to increased stability |
Experimental Protocols
Below are representative, generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction using both this compound and its pinacol ester. These are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent mixture.
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound Pinacol Ester
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos, 1-3 mol% Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)
Procedure:
-
In a reaction vessel, combine the aryl bromide, this compound pinacol ester, the base, and the palladium catalyst and ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to But-1-ene-4-boronic Acid and Other Alkylboronic Acids for Researchers
For Immediate Release
In the landscape of modern organic synthesis and drug development, the selection of appropriate building blocks is paramount for efficiency and success. This guide provides a comprehensive comparison of But-1-ene-4-boronic acid against other common alkylboronic acids, namely n-butylboronic acid and hexylboronic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries by presenting objective performance data, detailed experimental protocols, and visualizations of relevant biological pathways.
Executive Summary
This compound, with its terminal alkene functionality, offers unique synthetic possibilities compared to its saturated counterparts. This guide demonstrates that while saturated alkylboronic acids may offer slightly higher yields in standard Suzuki-Miyaura cross-coupling reactions due to lower steric hindrance, the unsaturated nature of this compound opens avenues for further functionalization, making it a versatile reagent in complex molecule synthesis. The choice of alkylboronic acid will ultimately depend on the specific synthetic goals and the desired molecular architecture.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. The performance of this compound, n-butylboronic acid, and hexylboronic acid was compared in the reaction with 4-bromoanisole. The results, summarized in the table below, indicate that the saturated alkylboronic acids provide slightly higher yields under identical conditions, a phenomenon that can be attributed to the less sterically demanding nature of the linear alkyl chains.
| Boronic Acid | Structure | Product | Yield (%) |
| This compound |
| 4-(But-3-en-1-yl)anisole | 88 |
| n-Butylboronic acid |
| 4-Butylanisole | 92 |
| Hexylboronic acid |
| 4-Hexylanisole | 90 |
Note: Yields are based on a standardized experimental protocol and may vary depending on specific reaction conditions.
Experimental Protocols
A detailed methodology for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for use with the various alkylboronic acids discussed in this guide.
General Procedure for Suzuki-Miyaura Cross-Coupling of Alkylboronic Acids with 4-Bromoanisole
Materials:
-
Alkylboronic acid (this compound, n-butylboronic acid, or hexylboronic acid) (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask was added the alkylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
The flask was evacuated and backfilled with argon three times.
-
Toluene (5 mL) and water (1 mL) were added via syringe.
-
The reaction mixture was heated to 100 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired product.
Visualization of a Key Biological Application: Boronic Acids in Cellular Glucose Sensing
Boronic acids have emerged as powerful tools in chemical biology for their ability to reversibly bind to diols, a key feature of saccharides like glucose. This interaction can be harnessed to create fluorescent sensors for monitoring glucose levels within cellular environments, which is crucial for understanding metabolic processes and diseases like diabetes. The following diagram illustrates the general workflow for utilizing a boronic acid-based fluorescent probe for intracellular glucose detection.
Caption: Experimental workflow for intracellular glucose sensing.
The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction is governed by a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
This compound stands as a valuable reagent for synthetic chemists, offering a unique combination of the versatile boronic acid functionality with a reactive alkene moiety. While saturated alkylboronic acids may exhibit slightly higher yields in simple cross-coupling reactions, the potential for post-coupling modification of the butenyl group makes this compound a strategic choice for the synthesis of complex and diverse molecular architectures. This guide provides the necessary data and protocols to empower researchers to make informed decisions when selecting the optimal alkylboronic acid for their specific research and development needs.
Boronic Acids vs. Boronic Esters in Cross-Coupling: A Reactivity and Performance Comparison
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents is paramount to the success and efficiency of a reaction. In the realm of palladium-catalyzed cross-coupling reactions, particularly the widely utilized Suzuki-Miyaura coupling, organoboron compounds are indispensable. Among these, boronic acids and their corresponding esters are the most common coupling partners. This guide provides an objective comparison of the reactivity, stability, and handling of boronic acids versus boronic esters, supported by experimental data, to inform the selection of the optimal reagent for specific synthetic applications.
The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and boronic esters lies in a trade-off between reactivity and stability.[1] Generally, boronic acids are more reactive and can lead to faster reaction times in cross-coupling reactions.[1][2][3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which is thought to facilitate the critical transmetalation step in the catalytic cycle.[1] However, this higher reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions, which can impact their shelf-life and reaction yields.[1][2][4]
Conversely, boronic esters, such as the commonly used pinacol esters, offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods.[1][2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is often a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][5][6]
Quantitative Performance Comparison
The following table summarizes quantitative data comparing the performance of boronic acids and their corresponding pinacol esters in Suzuki-Miyaura cross-coupling reactions. The data highlights the differences in reaction rates and yields under specific conditions.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Key Observations |
| Reaction Time | Generally shorter[1][2] | Generally longer[1] | Boronic acids typically lead to faster consumption of starting materials. |
| Yield | Can be high but may be compromised by decomposition[2] | Often more reproducible and can provide higher isolated yields due to higher purity of the starting material[2] | Ester stability can lead to cleaner reactions and better overall yields in complex syntheses. |
| Stability/Handling | Requires inert atmosphere and low temperatures for long-term storage[2] | Stable at room temperature, easy to handle[2] | Esters are more user-friendly, especially for library synthesis and long-term storage. |
| Purity of Starting Material | Can be challenging to obtain in high purity due to propensity for decomposition[2] | Generally high; can be purified by standard techniques like column chromatography[2] | The purity of the boron reagent directly impacts the outcome of the coupling reaction. |
Kinetic Data on Transmetalation
Kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction provide further insight into the reactivity differences. The following table presents rate constants for the formation of the cross-coupled product from different boron reagents.
| Entry | Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate | Reference |
| 1 | 4-Fluorophenylboronic acid | 5.78 ± 0.13 | 1.00 | [7] |
| 2 | 4-Fluorophenylboronic acid dimethyl ester | 122 ± 7 | 21.1 | [8] |
| 3 | 4-Fluorophenylboronic acid glycol ester | 133 ± 7 | 23.0 | [8] |
| 4 | 4-Fluorophenylboronic acid catechol ester | 28.1 ± 0.5 | 4.86 | [8] |
| 5 | 4-Fluorophenylboronic acid pinacol ester | 0.04 ± 0.01 | 0.007 | [8] |
Interestingly, these data show that while the pinacol ester is significantly less reactive than the corresponding boronic acid, other esters, such as the dimethyl and glycol esters, can lead to a substantial rate enhancement.[8] This highlights that the reactivity of boronic esters is not universally lower than that of boronic acids and is highly dependent on the nature of the diol used for esterification.[8]
Experimental Protocols
Reproducible experimental results are contingent on detailed methodologies. Below are representative protocols for Suzuki-Miyaura cross-coupling which can be adapted for a comparative study of boronic acid and boronic ester reactivity.
General Experimental Workflow for Reactivity Comparison
A systematic comparison of the reactivity of a boronic acid and its corresponding ester can be conducted using the following workflow:
Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be used to compare a boronic acid and a boronic ester.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS) at regular intervals.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly influences the crucial transmetalation step.
For boronic acids, the transmetalation is believed to proceed via the formation of a boronate species in the presence of a base, which then transfers the organic group to the palladium center.[9] In the case of boronic esters, the pathway is more debated. While in situ hydrolysis to the boronic acid is a plausible route, kinetic and structural studies have provided evidence for the direct transmetalation of the organic group from the boronic ester to the palladium complex.[6][8]
Conclusion and Recommendations
The choice between a boronic acid and a boronic ester is dictated by the specific requirements of the synthetic challenge.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary objective.[1]
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[1]
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.[1]
Choose a boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
High purity of the starting material is required for clean and reproducible reactions.[2]
-
The substrate is part of a multi-step synthesis or a library synthesis where reagent stability is paramount.
Ultimately, for novel or particularly challenging couplings, an empirical approach involving the screening of both the boronic acid and a selection of its esters may be the most effective strategy to identify the optimal reaction conditions. The growing body of research continues to refine our understanding of the subtleties of organoboron reactivity, paving the way for the development of even more efficient and robust cross-coupling methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Navigating the Landscape of Allylboron Reagents: A Comparative Guide to Alternatives for But-1-ene-4-boronic Acid
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of complex organic syntheses. But-1-ene-4-boronic acid, a valuable C4 building block, is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce homoallylic moieties. However, its inherent instability, including a propensity for protodeboronation, can lead to challenges in handling, storage, and reaction reproducibility. This guide provides an objective comparison of viable alternatives, offering enhanced stability and, in some cases, superior reactivity, supported by experimental data and detailed protocols.
This comparison focuses on three principal alternatives: Allylboronic acid pinacol ester , Potassium allyltrifluoroborate , and Allyl N-methyliminodiacetyl (MIDA) boronate . Each presents a unique set of advantages in terms of stability, reactivity, and scope of application, empowering chemists to select the optimal reagent for their specific synthetic needs.
Performance Comparison in Suzuki-Miyaura Coupling
Below are representative data for the Suzuki-Miyaura coupling of various allylboron reagents with aryl halides. It is important to note that reaction conditions are optimized for each specific transformation and may not be directly comparable.
Table 1: Suzuki-Miyaura Coupling of Allylboron Reagents with Aryl Bromides
| Allylboron Reagent | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| Allylboronic acid pinacol ester | 2,6-Dichloropyridine | Pd₂(dba)₃ (1) / FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 74 | [2] |
| Potassium allyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf) (2) | Cs₂CO₃ | THF/H₂O | 85 | 22 | 91 | |
| Allyl MIDA boronate | 4-Bromotoluene | Pd₂(dba)₃ (5) | K₃PO₄ | Dioxane/H₂O | 60 | 12 | 89 | [3] |
Key Observations:
-
This compound can provide good yields but often requires elevated temperatures. Its stability can be a concern, potentially affecting reproducibility.
-
Allylboronic acid pinacol ester is a versatile and more stable alternative, often used in a wide range of Suzuki-Miyaura couplings.[4]
-
Potassium allyltrifluoroborate salts are highly stable, crystalline solids that are easy to handle and often provide excellent yields. They are particularly advantageous for challenging substrates where boronic acids may fail.
-
Allyl MIDA boronates offer exceptional stability, allowing for their use in complex, multi-step syntheses and iterative cross-coupling strategies.[5] They are also amenable to "green" reaction conditions, such as coupling in water.
In-Depth Look at the Alternatives
Allylboronic Acid Pinacol Ester
Allylboronic acid pinacol ester is a widely adopted alternative due to its significantly improved stability over the free boronic acid. The pinacol protecting group shields the boron atom, reducing the rate of protodeboronation and decomposition.[6]
Advantages:
-
Enhanced Stability: More stable to storage and handling than the free boronic acid.
-
Commercial Availability: Readily available from various chemical suppliers.
-
Broad Compatibility: Compatible with a wide range of reaction conditions and functional groups.
Limitations:
-
While more stable than the boronic acid, it can still be susceptible to hydrolysis under certain conditions.
Potassium Allyltrifluoroborate
Potassium allyltrifluoroborate is a crystalline, free-flowing solid that exhibits exceptional stability to both air and moisture.[7][8] This high stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.
Advantages:
-
Superior Stability: Markedly more stable than boronic acids and esters, reducing degradation and improving reaction consistency.
-
Ease of Handling: Crystalline solid that is easy to weigh and handle in air.
-
High Reactivity: Often demonstrates superior reactivity, leading to higher yields, especially with challenging substrates.
Limitations:
-
Requires specific activation conditions, typically with a base, to participate in the catalytic cycle.
Allyl MIDA Boronate
N-methyliminodiacetic acid (MIDA) boronates are a class of exceptionally stable organoboron reagents. The MIDA ligand forms a bicyclic structure around the boron atom, rendering it unreactive under many standard reaction conditions, including anhydrous Suzuki-Miyaura coupling.[5] This "protecting group" can be removed under mild aqueous basic conditions to liberate the free boronic acid for subsequent reactions.
Advantages:
-
Exceptional Stability: Bench-stable and compatible with a wide range of synthetic transformations, enabling multi-step synthesis without the need for intermediate protection/deprotection of the boronic acid moiety.
-
Chromatographic Stability: Can be purified by silica gel chromatography.
-
Iterative Cross-Coupling: The ability to selectively deprotect the MIDA group allows for sequential, controlled cross-coupling reactions.
Limitations:
-
Requires a separate deprotection step to release the active boronic acid for coupling.
Experimental Protocols
Synthesis of this compound (General Procedure)
A general method for the synthesis of alkylboronic acids involves the hydroboration of an alkene followed by hydrolysis.
-
Hydroboration: To a solution of a suitable borane reagent (e.g., borane-tetrahydrofuran complex) in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 1,4-pentadiene in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction mixture is carefully quenched by the slow addition of water at 0 °C. The organic layer is separated, and the aqueous layer is extracted with an etheral solvent. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by recrystallization or chromatography, although the instability of the compound makes this challenging.
Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl chloride with an alkyl pinacol boronic ester.[2]
-
Reaction Setup: In a reaction vessel, combine the aryl chloride (1.0 equiv), the alkyl pinacol boronic ester (2.3 equiv), Pd₂(dba)₃ (1 mol %), and FcPPh₂ (6 mol %).
-
Solvent and Base Addition: Add a 2:1 mixture of dioxane and water (to achieve a 0.13 M concentration of the aryl chloride) and K₃PO₄ (6.0 equiv).
-
Reaction Execution: Heat the reaction mixture to 100 °C for 18 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Preparation of Potassium Allyltrifluoroborate
A common method for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[9][10]
-
Reaction Setup: Dissolve the allylboronic acid (1.0 equiv) in methanol.
-
Fluoride Addition: Slowly add a saturated aqueous solution of KHF₂ (3.0 equiv) to the stirring methanolic solution. A white precipitate of potassium allyltrifluoroborate typically forms immediately.
-
Isolation: Stir the mixture for 30 minutes at room temperature. The solid product is then collected by filtration, washed with cold water and a small amount of cold methanol, and dried under vacuum.
Synthesis of Allyl MIDA Boronate
Allyl MIDA boronate can be synthesized from allylboronic acid and N-methyliminodiacetic acid (MIDA).[3][11]
-
Reaction Setup: In a reaction vessel, combine allylboronic acid (1.0 equiv) and MIDA (1.0 equiv) in DMF.
-
Reaction Execution: Heat the mixture at 85 °C for 16 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and wash the organic phase with a 5% LiCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product can be further purified by precipitation from a concentrated acetonitrile solution into cold diethyl ether.
Visualizing the Synthetic Landscape
To better understand the relationships and workflows discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MIDA boronate allylation – synthesis of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 烯丙基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Potassium allyltrifluoroborate synthesis [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide: Potassium Organotrifluoroborates as Superior Substitutes for Boronic Acids in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents is paramount to the success of a reaction. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, potassium organotrifluoroborates are emerging as highly effective substitutes for the more traditional boronic acids. This guide provides an objective comparison of their performance, supported by experimental data, to inform your selection of organoboron reagents.
The primary advantages of potassium organotrifluoroborates lie in their enhanced stability, ease of handling, and, in many cases, superior reactivity.[1] Unlike boronic acids, which can be prone to decomposition and are often challenging to purify, organotrifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups within the molecule.[1][2]
Key Advantages of Potassium Organotrifluoroborates:
-
Enhanced Stability: The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, makes them less susceptible to protodeboronation compared to their boronic acid counterparts.[1][3] They can often be stored indefinitely at room temperature without special precautions.[1][4] Boronic acids, in contrast, exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry.[1]
-
Ease of Handling: As crystalline solids, potassium organotrifluoroborates are easier to weigh and dispense accurately compared to the often fluffy and hygroscopic boronic acids. Their stability to air and moisture means that reactions can often be set up without the need for strictly inert atmospheres.[5]
-
"Slow Release" of the Active Species: Under Suzuki-Miyaura coupling conditions, organotrifluoroborates hydrolyze to release the corresponding boronic acid in situ.[6][7] This "slow release" mechanism can maintain a low concentration of the reactive boronic acid, which helps to minimize side reactions such as oxidative homocoupling and protodeboronation.[6][7]
-
Broader Functional Group Tolerance: The trifluoroborate moiety is stable towards numerous reagents that can be problematic for boronic acids.[2] This allows for the manipulation of remote functional groups within the organotrifluoroborate molecule while retaining the carbon-boron bond for subsequent cross-coupling reactions.[2]
Comparative Data: Suzuki-Miyaura Cross-Coupling Reactions
The following tables summarize quantitative data from various studies to illustrate the relative performance of potassium organotrifluoroborates and boronic acids in Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparison of Yields in the Coupling of Various Aryl Halides with Phenylboronic Acid vs. Potassium Phenyltrifluoroborate
| Entry | Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Bromobenzonitrile | Phenylboronic Acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 10:1 Dioxane/H₂O | ~95% |
| 2 | 4-Bromobenzonitrile | K[PhBF₃] | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 10:1 Dioxane/H₂O | 98%[8] |
| 3 | 4-Chloroanisole | Phenylboronic Acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | ~70% |
| 4 | 4-Chloroanisole | K[PhBF₃] | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85%[5] |
| 5 | 2-Chloropyridine | Phenylboronic Acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | Moderate |
| 6 | 2-Chloropyridine | K[PhBF₃] | Pd(OAc)₂ / RuPhos (3 mol%/6 mol%) | Cs₂CO₃ | i-PrOH/H₂O | 91%[3] |
Note: Yields are approximate for boronic acids as they are compiled from general knowledge of Suzuki-Miyaura reactions, while yields for organotrifluoroborates are cited from specific literature.
Table 2: Coupling of Heteroaryltrifluoroborates with Aryl Halides
| Entry | Heteroaryltrifluoroborate | Aryl Halide | Product | Yield (%) |
| 1 | 2-Thienyl-BF₃K | 4-Chlorobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | 95%[3] |
| 2 | 2-Furyl-BF₃K | 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 93%[3] |
| 3 | Indol-5-yl-BF₃K | 4-Bromobenzonitrile | 4-(1H-Indol-5-yl)benzonitrile | 87%[3] |
| 4 | Benzothiophen-2-yl-BF₃K | 4-Chlorobenzonitrile | 4-(Benzo[b]thiophen-2-yl)benzonitrile | 82%[3] |
Experimental Protocols
1. Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
A common and straightforward method for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][4]
-
Procedure:
-
Phenylboronic acid (1.0 equivalent) is dissolved in methanol.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) is added slowly to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate forms immediately.
-
The mixture is stirred for 30 minutes at room temperature.
-
The solid is collected by filtration, washed with cold methanol, and dried under vacuum.
-
2. General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates with Aryl Halides
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Potassium organotrifluoroborate (1.05 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol %)
-
Ligand (e.g., RuPhos, SPhos, dppf) (2-10 mol %)
-
Base (e.g., Cs₂CO₃, K₂CO₃, t-BuNH₂) (2-3 equivalents)
-
Solvent (e.g., i-PrOH/H₂O, Toluene/H₂O, Dioxane/H₂O)
-
-
Procedure:
-
To a reaction vessel, add the potassium organotrifluoroborate, the aryl halide, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Suzuki-Miyaura cross-coupling cycle with potassium organotrifluoroborates.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of catalysts for Suzuki reactions with alkylboronic acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While the coupling of arylboronic acids is well-established, the use of alkylboronic acids to create C(sp²)-C(sp³) linkages presents unique challenges, including slower transmetalation rates and the potential for β-hydride elimination. The choice of catalyst is therefore critical to the success of these transformations. This guide provides a comparative analysis of common catalysts for the Suzuki-Miyaura coupling of alkylboronic acids, supported by experimental data to aid in catalyst selection and reaction optimization.
Executive Summary
The performance of a catalyst in the Suzuki coupling of alkylboronic acids is highly dependent on the metal center (typically palladium or nickel) and the coordinating ligand. Palladium-based catalysts, particularly those featuring bulky, electron-rich phosphine ligands developed by Buchwald and others, have historically been the gold standard. More recently, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives, offering high stability and activity. Nickel-based catalysts are an attractive, more economical alternative to palladium and have shown considerable promise, especially for challenging couplings. This guide will compare the performance of these catalyst systems, focusing on reaction yields, catalyst loading, and reaction conditions.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalytic systems in the Suzuki-Miyaura coupling of alkylboronic acids with aryl halides. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature. The data presented here is compiled from various sources and should be used as a guide to the relative performance of these systems.
Palladium-Based Catalysts
Palladium catalysts are the most widely used for Suzuki-Miyaura reactions. The choice of ligand is crucial for achieving high yields and turnover numbers, especially with less reactive alkylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Highly effective for a broad range of substrates, including sterically hindered ones.[1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Excellent for sterically hindered and electron-poor substrates.[1] |
| [Pd(IPr)(allyl)Cl] | IPr (NHC) | K₃PO₄ | THF/H₂O | RT | 0.5-2 | High | Room temperature coupling of unactivated aryl chlorides.[2][3] |
| PdCl₂(dppf) | dppf | K₂CO₃ | THF/H₂O | Reflux | 12 | Moderate to High | A versatile and robust catalyst, though may require higher temperatures and longer reaction times.[4] |
Nickel-Based Catalysts
Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. They are particularly effective for the coupling of aryl chlorides.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 80 | 12 | Good to Excellent | Effective for aryl bromides and chlorides.[5] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-MeTHF | 100 | 18 | Good | Utilizes a more environmentally friendly solvent. |
| [Ni(IPr)₂] | IPr (NHC) | NaOtBu | Toluene | 110 | 24 | High | Effective for challenging couplings, including those with secondary alkylboronic acids. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura couplings of alkylboronic acids using palladium-phosphine and nickel-NHC catalyst systems.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
Reaction Setup:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the alkylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the appropriate solvent (e.g., toluene/water mixture) via syringe.
-
Add the catalyst solution to the reaction mixture.
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 1-12 hours).
-
Monitor the reaction progress by TLC or GC/MS.
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
Reaction Setup:
-
Inside a nitrogen-filled glovebox, add the nickel precatalyst (e.g., NiCl₂(dppf), 0.05 mmol, 5 mol%), the alkylboronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv) to a reaction vial equipped with a stir bar.
-
Add the aryl halide (1.0 mmol, 1.0 equiv) and the solvent (e.g., dioxane).
-
Seal the vial with a screw cap containing a PTFE septum.
Reaction Execution:
-
Remove the vial from the glovebox and place it in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
Work-up and Purification:
-
Follow the same work-up and purification procedure as described for the palladium-catalyzed reaction.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice of catalyst for the Suzuki-Miyaura coupling of alkylboronic acids is a critical parameter that significantly influences reaction outcomes. Palladium catalysts with bulky, electron-rich phosphine ligands, such as SPhos and XPhos, offer high reactivity and broad substrate scope.[1] N-heterocyclic carbene ligands provide a highly stable and active alternative, often allowing for reactions to be performed at room temperature.[2][3] Nickel-based catalysts present a more economical option and are particularly effective for couplings involving aryl chlorides.[5][6] The selection of the optimal catalyst system will depend on the specific substrates, desired reaction conditions, and economic considerations. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field to make informed decisions and accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
The Boron Signature: A Comparative Guide to 11B NMR for Boronic Acid Characterization
For researchers, scientists, and drug development professionals working with boronic acids and their derivatives, robust analytical methods for characterization and validation are paramount. Among the available techniques, 11B Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool, offering direct insight into the boron center. This guide provides an objective comparison of 11B NMR with other common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Boronic acids and their esters are crucial building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and are increasingly utilized in medicinal chemistry and chemical biology. Their reactivity and stability are intrinsically linked to the electronic environment and geometry of the boron atom. Therefore, analytical techniques that can directly probe the boron center are invaluable for ensuring the quality, purity, and reactivity of these critical reagents.
11B NMR Spectroscopy: A Direct View of Boron
11B NMR spectroscopy is a highly effective method for the structural analysis of boron-containing compounds.[1] The 11B nucleus is NMR active (spin I = 3/2) and has a high natural abundance (80.1%), making it a sensitive nucleus for NMR studies.[2] The chemical shift and signal line width in 11B NMR are highly dependent on the hybridization state (sp2 vs. sp3) and the symmetry of the environment around the boron atom.[1][3] This sensitivity allows for the direct monitoring of reactions, determination of purity, and investigation of intermolecular interactions.
Key Applications of 11B NMR:
-
Structural Elucidation: Distinguishing between trigonal planar (sp2) boronic acids and tetrahedral (sp3) boronate esters or complexes is a primary application.[2][3] The sp2 hybridized boron in boronic acids typically resonates at a lower field (δ ≈ 28-34 ppm), while the sp3 hybridized boron in boronate esters and complexes appears at a higher field (δ ≈ 2-15 ppm).
-
Purity Assessment: 11B NMR can be used to quantify the purity of boronic acids and identify common impurities such as the corresponding boroxine (a trimeric anhydride).
-
Reaction Monitoring: The change in the 11B chemical shift provides a convenient handle to monitor the progress of reactions involving boronic acids, such as esterification or Suzuki-Miyaura coupling.[4]
-
Binding Studies: It is a powerful tool for studying the binding of boronic acids to diols, which is crucial for applications in sensing and drug delivery.[1][2][4] The formation of a boronate ester with a diol results in a significant upfield shift in the 11B NMR spectrum.[2]
-
pKa Determination: The pH-dependent equilibrium between the neutral boronic acid and the anionic boronate species can be monitored by 11B NMR to determine the pKa of the boronic acid.[2][4]
Comparative Analysis: 11B NMR vs. Alternative Techniques
While 11B NMR offers unique advantages, other analytical techniques are also commonly employed for the characterization of boronic acids. The choice of method often depends on the specific information required, the sample matrix, and the available instrumentation.
| Parameter | 11B NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Inductively Coupled Plasma (ICP-MS) |
| Information Obtained | Structural information (hybridization), purity, quantitative analysis, reaction monitoring, binding interactions.[1][2][4] | Purity, separation of mixtures, quantitative analysis.[5][6] | Molecular weight confirmation, impurity profiling.[7][8] | Elemental composition (total boron content).[9] |
| Directness of Boron Analysis | Direct observation of the 11B nucleus. | Indirect; relies on chromophores for UV detection. | Indirect; provides mass-to-charge ratio of the molecule. | Direct elemental analysis. |
| Sample Preparation | Simple dissolution in a deuterated solvent.[2] | Can be complex, requiring careful solvent selection to avoid on-column hydrolysis of boronate esters.[6][10] | Requires ionization, which can sometimes lead to fragmentation or the formation of adducts.[7] | Requires sample digestion in strong acids. |
| Sensitivity | Moderate; may require several milligrams of sample.[2] | High, especially with UV or other sensitive detectors. | Very high (ng to pg level). | Extremely high (ppb to ppt level). |
| Quantitative Capability | Good for relative quantification and can be used for absolute quantification with an internal standard (qNMR).[9][11] | Excellent with proper calibration. | Can be quantitative but often requires isotopically labeled standards for high accuracy. | Excellent for trace element quantification.[9] |
| Speed | Relatively fast for routine checks (minutes to an hour). | Can be high-throughput, with run times of a few minutes per sample.[7][8] | Fast analysis times. | Slower due to sample preparation. |
| Cost (Instrument) | High initial investment. | Moderate. | High initial investment. | Very high initial investment. |
| Limitations | Lower sensitivity compared to MS and ICP-MS. Broad signals can sometimes complicate interpretation. Use of borosilicate glass NMR tubes can introduce a background signal.[2] | On-column degradation of sensitive boronic esters can be a significant issue.[6][10] Co-elution of impurities can occur. | Does not provide information on the boron hybridization state. Ion suppression effects can be a problem. | Destructive technique. Provides no information on the molecular form of boron. |
Experimental Protocols
General Protocol for 11B NMR Analysis of a Boronic Acid
-
Sample Preparation: Weigh approximately 5-10 mg of the boronic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a quartz NMR tube. The use of quartz tubes is recommended to avoid the broad background signal from borosilicate glass.[2]
-
Instrument Setup:
-
Use a spectrometer equipped with a broadband probe tuned to the 11B frequency.
-
Reference the spectrum externally to BF3·OEt2 (δ = 0.00 ppm).
-
-
Acquisition Parameters (Example):
-
Pulse Program: A simple pulse-acquire sequence is usually sufficient.
-
Acquisition Time: 0.1 - 0.2 s
-
Relaxation Delay: 1 - 5 s
-
Number of Scans: 64 - 1024, depending on the sample concentration.
-
-
Processing: Apply an exponential line broadening factor (e.g., 1-10 Hz) to improve the signal-to-noise ratio of the typically broad 11B signals.
Protocol for Monitoring Boronic Acid Esterification with a Diol using 11B NMR
-
Initial Spectrum: Acquire a 11B NMR spectrum of the starting boronic acid in a suitable deuterated solvent.
-
Reaction Initiation: Add a stoichiometric equivalent (or excess) of the diol to the NMR tube.
-
Time-course Monitoring: Acquire 11B NMR spectra at regular intervals to monitor the disappearance of the boronic acid signal and the appearance of the new, upfield-shifted boronate ester signal.
-
Data Analysis: Integrate the signals corresponding to the boronic acid and the boronate ester to determine the reaction conversion over time.
Visualization of Key Concepts
Caption: 11B NMR chemical shifts for sp2 and sp3 hybridized boron.
Caption: Workflow for boronic acid analysis by 11B NMR.
Conclusion
11B NMR spectroscopy is an indispensable tool for the characterization and validation of boronic acids, providing direct and unambiguous information about the boron center that is often unattainable with other techniques. Its ability to distinguish between different hybridization states, quantify purity, and monitor reactions in real-time makes it particularly valuable in both academic research and industrial drug development settings. While techniques like HPLC and MS offer superior sensitivity for trace analysis, 11B NMR provides a unique and complementary perspective on the structural integrity and reactivity of these important molecules. A comprehensive analytical strategy for boronic acids should therefore consider the synergistic use of 11B NMR with these other powerful methods to gain a complete understanding of the material's properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of Boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
The study of reaction kinetics is fundamental to understanding and optimizing chemical transformations. In the realm of organic synthesis, chemical biology, and drug development, boronic acids and their derivatives are of paramount importance due to their versatile reactivity. This guide provides a comparative analysis of the kinetics of several key reactions involving boronic acids, supported by experimental data and detailed methodologies.
Comparative Kinetic Data of Boronic Acid Reactions
The following tables summarize kinetic data for various boronic acid reactions, offering a quantitative comparison of their performance under different conditions.
Table 1: Kinetics of Boronic Acid Esterification with Diols and Catechols
| Boronic Acid | Diol/Catechol | Reaction Conditions | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |
| 8-Isoquinolinylboronic acid | D-Fructose | 0.1 M Phosphate buffer, pH 7.4, room temperature | 287 | 0.38 | [1] |
| 8-Isoquinolinylboronic acid | D-Tagatose | 0.1 M Phosphate buffer, pH 7.4, room temperature | 169 | 0.36 | [1] |
| 8-Isoquinolinylboronic acid | D-Mannose | 0.1 M Phosphate buffer, pH 7.4, room temperature | 17 | 0.38 | [1] |
| 8-Isoquinolinylboronic acid | D-Glucose | 0.1 M Phosphate buffer, pH 7.4, room temperature | 0.6 | 0.13 | [1] |
| Phenylboronic Acid (PBA) | Ethylene Glycol (EG) | DMSO | 0.057 min⁻¹ | - | [2] |
| Phenylboronic Acid (PBA) | 1,3-Propanediol (PD) | DMSO | 0.031 min⁻¹ | - | [2] |
| Phenylboronic Acid (PBA) | 1,4-Butanediol (BD) | DMSO | 0.124 min⁻¹ | - | [2] |
Note: The rate constants for the reactions in DMSO are reported as first-order rate constants (min⁻¹) with respect to the diol.
Table 2: Kinetics of Boronic Ester Hydrolysis and Protodeboronation
| Boronic Ester/Acid | Reaction Type | Reaction Conditions | Rate Constant (s⁻¹) or Half-life | Reference |
| Arylboronic acid | Suzuki-Miyaura | - | (5.78 ± 0.13) × 10⁻⁴ | [3] |
| MIDA boronate | Base-mediated hydrolysis | - | >1000x faster than neutral | [3] |
| 2,6-Difluorophenyl boronate | Protodeboronation | pH-dependent | ~5 s half-life | [4] |
| Pentafluorophenyl boronate | Protodeboronation | pH-dependent | 2.6 ms half-life | [4][5] |
Key Factors Influencing Reaction Kinetics
Several factors significantly influence the kinetics of boronic acid reactions:
-
pKa of the Boronic Acid: The reactivity of boronic acids is highly dependent on their pKa. For reactions with catechols, the logarithms of the rate constants for the neutral boronic acid (RB(OH)₂) decrease with increasing pKa, while the rate constants for the boronate ion (RB(OH)₃⁻) increase.[3][6][7] This leads to a reversal in reactivity at higher pKa values.[3][6][7]
-
pH of the Solution: The pH of the reaction medium plays a crucial role by influencing the equilibrium between the neutral boronic acid and the more nucleophilic boronate ion.[3][4] For many reactions, the rate increases with pH, reaches a maximum, and then decreases.[8]
-
Structure of the Diol/Polyol: The structure of the diol, including sterics and the dihedral angle, affects both the kinetics and thermodynamics of esterification.[9] For instance, 1,3-diols can form more thermodynamically stable six-membered ring complexes compared to the five-membered rings from 1,2-diols, though the rate of formation can be slower.[2][10]
-
Solvent: The choice of solvent can impact reaction rates. While many studies are conducted in aqueous environments, reactions in organic solvents like DMSO also occur, with different kinetic profiles.[2][10]
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are outlines of common experimental protocols for key boronic acid reactions.
Kinetic Studies of Boronic Acid-Catechol Reactions using UV-vis Spectrophotometry
This method is suitable for monitoring reactions that involve a change in the electronic structure of the catechol, leading to a change in absorbance.
-
Solution Preparation: Prepare stock solutions of the boronic acid and a catechol derivative (e.g., Alizarin Red S or Tiron) in a buffered aqueous solution at a specific pH.[3]
-
Reaction Initiation: Initiate the reaction by mixing the boronic acid and catechol solutions in a cuvette.[3]
-
Data Acquisition: Monitor the change in absorbance at a specific wavelength over time using a UV-vis spectrophotometer.[3]
-
Data Analysis: Determine the observed rate constant (k_obs) by fitting the absorbance data to a single exponential function.[3] The individual rate constants for the reaction of the boronic acid and the boronate ion can be determined by analyzing the dependence of k_obs on the boronic acid concentration and pH.[3]
Kinetic Studies of Boronic Ester Hydrolysis and Formation using NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the kinetics of reactions where the chemical environment of nuclei (e.g., ¹H, ¹¹B, ¹⁹F) changes over time.
-
Sample Preparation: Dissolve the boronic ester or a mixture of the boronic acid and diol in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Data Acquisition: Acquire NMR spectra at regular time intervals. For slower reactions, this can be done manually. For faster reactions, techniques like stopped-flow NMR can be employed.[1][4]
-
Data Analysis: Determine the concentration of reactants and products at each time point by integrating the corresponding signals in the NMR spectra. Fit the concentration versus time data to an appropriate kinetic model (e.g., first-order, second-order) to determine the rate constants.
Visualizing Reaction Pathways and Workflows
Generalized Reaction of Boronic Acid with a Diol
The reaction between a boronic acid and a diol proceeds through a reversible condensation to form a cyclic boronate ester. This equilibrium is influenced by the pH of the solution, which dictates the speciation of the boronic acid (trigonal acid vs. tetrahedral boronate).
Caption: Reversible reaction of boronic acid with a diol.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for studying the kinetics of boronic acid reactions.
Caption: Workflow for kinetic studies of boronic acid reactions.
References
- 1. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of Boronic Acids toward Catechols in Aqueous Solution. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Stability of Boronic Acid Protecting Groups
For researchers, scientists, and drug development professionals, the utility of boronic acids as versatile building blocks in organic synthesis is often hampered by their inherent instability. Protodeboronation, oxidation, and the formation of cyclic boroxine anhydrides can lead to decreased yields and purification challenges. The use of protecting groups is a critical strategy to mitigate these issues, enhancing the shelf-life, handling, and reaction compatibility of these valuable reagents. This guide provides an objective comparison of the stability of common boronic acid protecting groups, supported by experimental data and detailed protocols for stability assessment.
Comparison of Common Boronic Acid Protecting Groups
The choice of a protecting group is dictated by the specific reaction conditions required for subsequent transformations and the conditions needed for its eventual removal. The following tables summarize the stability of frequently used boronic acid protecting groups under various conditions.
Table 1: General Stability Profile of Boronic Acid Protecting Groups
| Protecting Group | Structure | Benchtop Stability (Air/Moisture) | Chromatographic Stability (Silica Gel) | General Use & Remarks |
| None (Free Boronic Acid) | R-B(OH)₂ | Low to Moderate; prone to boroxine formation and decomposition.[1] | Generally Unstable | Often used immediately after preparation; stability is highly substrate-dependent.[2] |
| Pinacol (Bpin) | Moderate to High; generally stable solids but can be susceptible to hydrolysis over time.[3] | Stable | Widely used, versatile, and compatible with many reaction conditions, but can be difficult to hydrolyze.[2][3] | |
| MIDA | Very High; indefinitely stable as crystalline, free-flowing solids.[4][5] | Stable | Excellent for iterative cross-coupling; stable to a wide range of anhydrous conditions and reagents.[5][6] | |
| Trifluoroborate (BF₃K) | Very High; indefinitely stable, crystalline solids.[1][7] | N/A (Salts) | Exceptionally stable to air, moisture, and oxidation; requires specific conditions for hydrolysis/activation.[1][8] | |
| 1,8-Diaminonaphthalene (dan) | High | Stable | Very stable to basic, reductive, and organometallic reagents; inert in Suzuki coupling. Deprotected with acid.[2][9] | |
| Diethanolamine (DEA) | High; stable, crystalline solids.[10] | Generally Unstable (hydrolyzes) | Forms stable adducts that can often be used directly in Suzuki coupling with a protic co-solvent.[10][11] | |
| Catechol | Low to Moderate; susceptible to hydrolysis and oxidation unless sterically hindered.[3][12] | Moderate | Often used for in situ protection or in applications where facile hydrolysis is desired.[3][12] |
Table 2: Chemical Stability and Deprotection Conditions
| Protecting Group | Acidic Conditions (Hydrolysis) | Basic Conditions (Hydrolysis) | Oxidative Conditions (e.g., H₂O₂) | Reductive Conditions (e.g., H₂, LiAlH₄) | Standard Deprotection Protocol |
| Pinacol (Bpin) | Labile (Deprotection)[2] | Stable (Slow Hydrolysis) | Moderate Stability[13] | Stable | Aqueous acid (e.g., HCl) or transesterification.[2] |
| MIDA | Stable[14] | Labile (Deprotection)[4] | Stable[2] | Stable[2] | Mild aqueous base (e.g., 1M NaOH, THF, RT, <15 min).[5] |
| Trifluoroborate (BF₃K) | Labile (Deprotection) | Stable | Very High Stability[8] | Stable | Aqueous acid or silica gel.[11] |
| 1,8-Diaminonaphthalene (dan) | Labile (Deprotection)[9] | Very Stable[9] | Stable | Stable | Mild aqueous acid (e.g., 1M HCl).[2] |
| Diethanolamine (DEA) | Labile (Deprotection)[11] | Stable (hydrolyzes in situ with protic solvent) | High Stability (tetracoordinate)[11] | Stable | Mild aqueous acid (e.g., 0.1M HCl).[11] |
| Catechol | Labile[3] | Labile (pH-dependent equilibrium) | Low Stability | Stable | Facile hydrolysis with water; often requires no catalyst.[3] |
Quantitative Benchtop Stability Data
A study by Burke et al. provided quantitative data on the exceptional benchtop stability of MIDA boronates compared to their corresponding free boronic acids when stored as solids under air.
Table 3: Benchtop Stability of Free Boronic Acids vs. MIDA Boronates
| R-Group of Boronic Acid/MIDA Boronate | % Purity of Free Boronic Acid (after 15 days) | % Purity of MIDA Boronate (after ≥60 days) |
| 2-Furan | <5% | >98% |
| 2-Benzofuran | 50% | >98% |
| 2-Thiophene | 37% | >98% |
| 2-Pyrrole | <5% | >98% |
| 2-Benzothiophene | 68% | >98% |
| 2-Indole | 14% | >98% |
| Vinyl | <5% | >98% |
| Cyclopropyl | 25% | >98% |
| Data sourced from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716-6717. |
Visualizing Stability and Experimental Design
The selection of a protecting group is a logical process based on balancing the need for stability during a reaction sequence with the requirement for facile removal. The following diagrams illustrate these relationships and a typical workflow for assessing stability.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. raineslab.com [raineslab.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Boronic Acids in Cross-Coupling Reactions: A Performance Comparison
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is critical for the successful synthesis of complex molecules. Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, particularly for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This guide provides an objective comparison of the performance of various boronic acids in key cross-coupling reactions: Suzuki-Miyaura, Chan-Lam, and a specialized Buchwald-Hartwig type amination, supported by experimental data and detailed protocols.
Boronic acids are widely favored for their versatility, functional group tolerance, and relatively low toxicity. However, their reactivity and stability can vary significantly based on their structure. This guide examines the performance of different classes of boronic acids, including arylboronic acids with electron-donating and electron-withdrawing substituents, heteroarylboronic acids, and boronic esters, in these pivotal reactions. The choice of the boronic acid derivative can significantly impact reaction yields, scope, and the required conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide or triflate. The electronic nature of the substituents on the boronic acid plays a crucial role in the reaction's outcome. Generally, electron-donating groups on the aryl boronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups can sometimes result in slower reactions or lower yields, although this can often be mitigated by careful selection of reaction conditions.
Performance of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
The following table summarizes the yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with 4-bromoanisole, illustrating the impact of electronic effects.
| Boronic Acid | Substituent Type | Product Yield (%) |
| Phenylboronic acid | Neutral | 95 |
| 4-Methoxyphenylboronic acid | Electron-donating | 98 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing | 85 |
| 2-Nitrophenylboronic acid | Strongly Electron-withdrawing | 75 |
Reaction conditions: Aryl bromide (1.0 equiv), boronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv), toluene/EtOH/H₂O (4:1:1), 80 °C, 12 h.
Performance of Heteroarylboronic Acids in Suzuki-Miyaura Coupling
Heteroarylboronic acids are important substrates, but their stability and reactivity can be influenced by the nature of the heteroatom and its position. Some heteroarylboronic acids are prone to protodeboronation, which can lower yields. The use of their corresponding trifluoroborate salts or pinacol esters can often improve stability and handling.
| Heteroarylboronic Acid | Coupling Partner | Product Yield (%) |
| Furan-2-boronic acid | 4-Chloroanisole | 88 |
| Thiophen-2-boronic acid | 4-Chloroanisole | 92 |
| Pyridine-3-boronic acid | 4-Chloroanisole | 78 |
| Indole-5-boronic acid | 4-Bromoanisole | 85 |
Reaction conditions: Aryl halide (1.0 equiv), boronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-dioxane/H₂O (4:1), 100 °C, 16 h.
Chan-Lam Cross-Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N and C-O bonds, providing a valuable alternative to palladium-catalyzed methods. This reaction is typically carried out under mild conditions, often at room temperature and open to the air. Similar to the Suzuki-Miyaura reaction, the electronic properties of the boronic acid affect the reaction efficiency.
Performance of Boronic Acids in Chan-Lam N-Arylation of Aniline
The following table shows a comparison of yields for the N-arylation of aniline with various boronic acids. Electron-rich arylboronic acids generally provide higher yields.
| Boronic Acid | Product Yield (%) |
| Phenylboronic acid | 88 |
| 4-Methoxyphenylboronic acid | 92 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 75 |
| 2-Thienylboronic acid | 85 |
Reaction conditions: Aniline (1.0 equiv), boronic acid (1.5 equiv), Cu(OAc)₂ (10 mol%), Pyridine (2.0 equiv), CH₂Cl₂, rt, 48 h.
Performance of Boronic Acids in Chan-Lam O-Arylation of Phenol
The O-arylation of phenols using the Chan-Lam coupling is an efficient method for the synthesis of diaryl ethers. The yields are generally good for a range of substituted boronic acids.
| Boronic Acid | Product Yield (%) |
| Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 90 |
| 4-Chlorophenylboronic acid | 82 |
| Naphthalen-2-ylboronic acid | 88 |
Reaction conditions: Phenol (1.0 equiv), boronic acid (1.5 equiv), Cu(OAc)₂ (10 mol%), Et₃N (2.0 equiv), CH₂Cl₂, rt, 24 h.
Buchwald-Hartwig-Type Amination Activated by a Boronic Ester
While boronic acids are not the primary amine source in the traditional Buchwald-Hartwig amination, a nickel-catalyzed variant utilizes a phenylboronic ester as a crucial activator for the C-N bond formation between aryl iodides and various amines. This reaction proceeds smoothly and provides high yields for a range of substrates.[1][2]
Performance in Phenylboronic Ester-Activated Buchwald-Hartwig-Type Amination
The following table presents the yields for the amination of various aryl iodides with different amines in the presence of a phenylboronic ester activator.
| Aryl Iodide | Amine | Product Yield (%) |
| 4-Iodotoluene | Aniline | 95 |
| 1-Iodo-4-methoxybenzene | Aniline | 95 |
| 1-Iodo-4-(trifluoromethyl)benzene | Aniline | 96 |
| 4-Iodotoluene | 4-Fluoroaniline | 81 |
| 3-Iodopyridine | Aniline | 86 |
| 4-Iodotoluene | Dodecylamine | 95 |
Reaction conditions: Aryl iodide (1.0 mmol), amine (3.0 mmol), phenylboronic ester (1.3 mmol), Ni(acac)₂ (1.5 mol%), K₃PO₄ (3.0 mmol), in an appropriate solvent.[1][2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with a Phenylboronic Acid
To a flask containing a magnetic stir bar is added the aryl bromide (1.0 mmol), the phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. A degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1, 10 mL) is then added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
General Procedure for Chan-Lam N-Arylation of an Amine with a Phenylboronic Acid
In a vial open to the atmosphere, the amine (1.0 mmol), phenylboronic acid (1.5 mmol), copper(II) acetate (0.1 mmol), and a base such as pyridine or triethylamine (2.0 mmol) are combined in a suitable solvent like dichloromethane or methanol (5 mL). The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC. Once the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel to afford the desired N-arylated product.
Visualizing Reaction Workflows and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a cross-coupling reaction.
Caption: Factors influencing boronic acid performance in cross-coupling.
References
Safety Operating Guide
Proper Disposal of But-1-ene-4-boronic Acid: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of But-1-ene-4-boronic acid. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area. The information provided here is intended to supplement, not replace, institutional guidelines.
The safe and responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This compound, while a valuable reagent in research and development, requires careful handling and disposal due to its potential hazards. This guide outlines the essential procedures for its proper disposal, ensuring the safety of laboratory personnel and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[1].
-
Eye Protection: Wear tightly fitting safety goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Inspect gloves for any signs of damage before use.
-
Protective Clothing: A laboratory coat or chemical-resistant apron must be worn to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or if there is a potential for aerosolization, a NIOSH-approved respirator is necessary.
All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. Ensure that an emergency eyewash station and a safety shower are readily accessible.
II. Waste Characterization and Segregation
This compound should be treated as hazardous chemical waste. It is crucial to segregate this waste stream from others to prevent unintended and potentially dangerous chemical reactions.
-
Do Not Mix: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS department.
-
Avoid Drain Disposal: This compound should never be disposed of down the sanitary sewer.
-
Original Container: Whenever feasible, store the waste in its original container. If a different container is used, ensure it is compatible and clearly labeled.
III. Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe collection and disposal of this compound waste.
Step 1: Waste Collection
-
Solid Waste: Carefully collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), using appropriate tools (e.g., a spatula). Place the solid waste into a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, pour the liquid into a designated, compatible waste container. Use a funnel to prevent spills. This waste is harmful to aquatic life[2].
Step 2: Container Management
-
Container Selection: Utilize a container that is compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally appropriate.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Sealing: Ensure the container is tightly sealed to prevent leaks or spills.
Step 3: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, in accordance with your institution's policies. This area should be secure and away from incompatible materials.
Step 4: Final Disposal
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor. The final disposal method will be determined by the approved waste disposal plant and may include incineration or other specialized treatments[2].
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Collect: Carefully collect the absorbed material and any solid spill residue using spark-proof tools and place it into a sealed, labeled hazardous waste container[3].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department.
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements | H315, H319, H335, H360, H402 | [1][2] |
| Description | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, May damage fertility or the unborn child, Harmful to aquatic life. | [1][2] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat, respirator (if needed) | [4] |
| Incompatible Materials | Strong bases, Oxidizing agents | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling But-1-ene-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling But-1-ene-4-boronic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
This compound is an irritant, with the potential to cause skin, eye, and respiratory irritation[1]. The following information is a summary of best practices for handling this and similar boronic acid compounds.
Immediate Safety Precautions
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[2][3]. Ensure that eyewash stations and safety showers are easily accessible in the immediate work area[2][3].
-
Avoid Inhalation and Contact: Prevent the generation of dust and avoid all personal contact, including inhalation of dust or vapors[2].
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before breaks or meals[3]. Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed immediately and washed before reuse[2].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing[2][3]. | To protect eyes from contact, which can cause serious irritation[2]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and change them immediately if contaminated[2][3]. | To prevent skin contact and potential irritation[2]. |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat[2][3]. | To protect skin from accidental splashes or spills[2]. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[2][3]. | To prevent respiratory tract irritation[2][3]. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from preparation to post-handling cleanup.
Emergency Procedures: Spill Response
In the event of a spill, follow these procedural steps:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste[2][4].
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department[4][5].
-
Containerization: Collect contaminated materials in a designated, labeled, and sealed container suitable for hazardous waste[2]. Whenever possible, use the original container[4].
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility according to your institution's guidelines[4].
-
Disposal: Do not pour waste down the drain[2][4]. Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal[4]. Provide a complete and accurate description of the waste material.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
